molecular formula C13H11N3O B605250 AI-4-57 CAS No. 63053-14-5

AI-4-57

Cat. No.: B605250
CAS No.: 63053-14-5
M. Wt: 225.25 g/mol
InChI Key: FXXLTIFEBMOGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AI-4-57 Hydrochloride is a ligand to the CBFß portion of the CBFß-SMMHC fusion protein. This compound Hydrochloride inhibits its binding to the Runt domain of RUNX proteins, and is also a modest potency inhibitor of the binding of wildtype CBFß to the RUNX1 Runt domain.

Properties

CAS No.

63053-14-5

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

6-methoxy-2-pyridin-2-yl-1H-benzimidazole

InChI

InChI=1S/C13H11N3O/c1-17-9-5-6-10-12(8-9)16-13(15-10)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16)

InChI Key

FXXLTIFEBMOGOJ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AI-4-57 Hydrochloride;  AI 4 57 Hydrochloride;  AI457 Hydrochloride;  AI-4-57 HCl;  AI 4 57 HCl;  AI457 HCl;  1H-Benzimidazole, 6-methoxy-2-(2-pyridinyl)-; 

Origin of Product

United States

Foundational & Exploratory

AI-4-57: A Deep Dive into its Mechanism of Action as a CBFβ-RUNX1 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

Quantitative Data Summary

CompoundAssay TypeTargetIC50 (μM)Notes
AI-4-57 FRET AssayCBFβ-SMMHC-RUNX1 Interaction22Identified from a screen of the NCI Diversity Set.[1][2]
AI-4-88 FRET AssayCBFβ-SMMHC-RUNX1 Interaction>2.5An inactive derivative lacking the methoxy functionality.[2]
AI-4-83 FRET AssayCBFβ-SMMHC-RUNX1 Interaction0.35 ± 0.05A more potent derivative.[2]
AI-10-11 FRET AssayCBFβ-SMMHC-RUNX1 Interaction14 ± 4
AI-10-19 FRET AssayCBFβ-SMMHC-RUNX1 Interaction>2.5Inactive bivalent compound.[2]
AI-10-47 FRET AssayCBFβ-SMMHC-RUNX1 Interaction-A derivative with a trifluoromethoxy substitution to enhance metabolic stability.[2]
AI-10-49 -CBFβ-SMMHC/RUNX1 binding-A potent and specific bivalent inhibitor.[2][3]

Key Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

This assay was employed to screen for and quantify the inhibition of the CBFβ-SMMHC-RUNX1 interaction.

  • Principle: FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor). In this context, the RUNX1 Runt domain was fused to a Cerulean fluorescent protein (donor), and CBFβ-SMMHC was fused to a Venus fluorescent protein (acceptor). When the two proteins interact, excitation of the donor fluorophore results in emission from the acceptor fluorophore. Inhibitors of the interaction will disrupt FRET.

  • Protocol:

    • Recombinant Cerulean-Runt domain and Venus-CBFβ-SMMHC proteins were purified.

    • A concentration of 100 nM for both fusion proteins was used in the assay.

    • The reaction was incubated to allow for binding to reach equilibrium.

    • The fluorescence emission was measured at 525 nm (acceptor) and 474 nm (donor).

    • The ratio of the emission intensities (525 nm / 474 nm) was calculated and plotted against the compound concentration to determine the IC50 value.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR can detect changes in the chemical environment of atomic nuclei upon ligand binding. Two-dimensional 15N-1H heteronuclear single quantum coherence (HSQC) spectra of an isotopically labeled protein can show chemical shift perturbations for amino acid residues at the binding interface. Saturation Transfer Difference (STD) NMR can identify which parts of a small molecule are in close proximity to the protein.

  • Protocol for HSQC:

    • Uniformly 15N-labeled CBFβ was concentrated to 0.5 mM.

    • Two-dimensional 15N-1H HSQC spectra were recorded at 25 °C on a Bruker 18.8 T spectrometer.[4]

    • A second HSQC spectrum was recorded, and the chemical shift perturbations were determined by comparing the spectra with and without the compound.[2][4]

  • Protocol for STD NMR:

    • One-dimensional 1H NMR spectra were recorded with selective saturation of protein resonances (on-resonance) and without (off-resonance).

    • The difference spectrum (off-resonance minus on-resonance) reveals the signals from the parts of the small molecule that are in close contact with the protein.[4]

Co-Immunoprecipitation (Co-IP)

This technique was used to assess the disruption of the CBFβ-RUNX1 interaction within a cellular context.

  • Principle: Co-IP is used to study protein-protein interactions. An antibody to a specific protein (the "bait") is used to pull it out of a cell lysate, along with any proteins that are bound to it (the "prey").

  • Protocol:

    • Cells were lysed to release cellular proteins.

    • An antibody targeting one of the proteins of interest (e.g., RUNX1) was added to the lysate and incubated to allow for antibody-antigen binding.

    • Protein A/G beads were added to capture the antibody-protein complexes.

    • The beads were washed to remove non-specifically bound proteins.

    • The bound proteins were eluted and analyzed by Western blotting using an antibody against the other protein of interest (e.g., CBFβ) to determine the extent of co-precipitation. A reduction in the co-precipitated protein in the treated samples indicates inhibition of the interaction.[4]

Signaling Pathways and Experimental Workflows

AI457_Mechanism_of_Action CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binds to & stabilizes DNA DNA (Target Genes) RUNX1->DNA Binds to Transcription Normal Gene Expression DNA->Transcription CBFb_SMMHC CBFβ-SMMHC (Fusion Protein) RUNX1_aml RUNX1 CBFb_SMMHC->RUNX1_aml Aberrant Interaction DNA_aml DNA (Target Genes e.g., MYC) RUNX1_aml->DNA_aml Leukemogenesis Leukemogenesis DNA_aml->Leukemogenesis AI457 This compound AI457->CBFb_SMMHC Allosteric Inhibition

FRET_Assay_Workflow start Start reagents Combine Cerulean-Runt Domain and Venus-CBFβ-SMMHC (100 nM each) start->reagents add_compound Add this compound (Varying Concentrations) reagents->add_compound incubate Incubate add_compound->incubate measure Measure Fluorescence (Emission at 474 nm and 525 nm) incubate->measure calculate Calculate Emission Ratio (525 nm / 474 nm) measure->calculate plot Plot Ratio vs. Concentration calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: FRET Assay Experimental Workflow.

NMR_Workflow start Start prepare_protein Prepare 15N-labeled CBFβ (0.5 mM) start->prepare_protein record_hsqc_apo Record 2D 15N-1H HSQC Spectrum (Apo Protein) prepare_protein->record_hsqc_apo add_compound Add this compound (Equimolar) record_hsqc_apo->add_compound record_hsqc_bound Record 2D 15N-1H HSQC Spectrum (Bound Protein) add_compound->record_hsqc_bound compare Compare Spectra & Identify Chemical Shift Perturbations record_hsqc_bound->compare

Caption: HSQC NMR Experimental Workflow.

Conclusion

References

The Role of AI-4-57 and its Derivatives in Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the CBFβ-SMMHC-RUNX1 Axis in inv(16) AML

AI-4-57: A Novel Inhibitor of the CBFβ-SMMHC-RUNX1 Interaction

Mechanism of Action

G cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML Pathogenesis cluster_2 Therapeutic Intervention with this compound/AI-10-49 CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 binds to DNA DNA RUNX1->DNA binds to TargetGenes Target Gene Expression DNA->TargetGenes leads to CBFb_SMMHC CBFβ-SMMHC RUNX1_2 RUNX1 CBFb_SMMHC->RUNX1_2 sequesters DeregulatedGenes Deregulated Gene Expression RUNX1_2->DeregulatedGenes leads to Leukemia Leukemia DeregulatedGenes->Leukemia AI_molecule This compound / AI-10-49 CBFb_SMMHC_2 CBFβ-SMMHC AI_molecule->CBFb_SMMHC_2 inhibits RUNX1_3 RUNX1 (restored) CBFb_SMMHC_2->RUNX1_3 interaction blocked RestoredGenes Restored Gene Expression RUNX1_3->RestoredGenes CellDeath Leukemic Cell Death RestoredGenes->CellDeath

Caption: Signaling pathway in normal, leukemic, and treated states.

AI-10-49: An Optimized Derivative with Enhanced Potency

Quantitative Data Summary

CompoundTarget/AssayIC50Cell LineReference
This compoundCBFβ-SMMHC/RUNX1 Binding22 µMN/A[3][4]
AI-4-83ME-1 Cell Growth~3 µMME-1[2]
AI-10-49CBFβ-SMMHC/RUNX1 Binding0.26 µMN/A[3][4]
AI-10-49ME-1 Cell Growth0.6 µMME-1[2][3][4]
AI-10-49Normal Human Bone Marrow Cells>25 µMNormal Bone Marrow[2][3][4]
ModelParameterTreatmentResultP-valueReference
ME-1 CellsRUNX1/CBFβ-SMMHC Dissociation1 µM AI-10-49 for 6 hours90% dissociationN/A[3][4]
Mouse Model of inv(16) AMLMedian Leukemia LatencyDMSO (Control)33.5 days2.7x10-6[3][4]
AI-10-4961 days
Primary inv(16) AML Patient CellsCell Viability10 µM AI-10-49 for 48 hours~50% reductionN/A[3][4]

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay
  • Purpose: To quantify the inhibition of the CBFβ-SMMHC-RUNX1 interaction.

  • Methodology:

    • Recombinant Cerulean-tagged Runt domain of RUNX1 and Venus-tagged CBFβ-SMMHC are expressed and purified.

    • A constant concentration of the fluorescently tagged proteins (e.g., 10 nM each) is incubated in an appropriate buffer.

    • The mixture is excited at the donor fluorophore's excitation wavelength (e.g., 433 nm for Cerulean).

    • Emission intensities are measured at both the donor (e.g., 474 nm) and acceptor (e.g., 525 nm for Venus) wavelengths.

    • The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates disruption of the protein-protein interaction.

    • IC50 values are determined by fitting the dose-response data to a suitable inhibition curve.[2]

Co-Immunoprecipitation (Co-IP)
  • Purpose: To assess the disruption of the endogenous RUNX1/CBFβ-SMMHC complex in cells.

  • Methodology:

    • Cells are lysed, and total protein is quantified.

    • An antibody targeting one of the proteins in the complex (e.g., anti-RUNX1) is added to the cell lysate and incubated to form an antibody-protein complex.

    • Protein A/G beads are added to precipitate the antibody-protein complexes.

    • The beads are washed to remove non-specifically bound proteins.

    • The precipitated proteins are eluted and analyzed by Western blotting using an antibody against the other protein in the complex (e.g., anti-CBFβ) to detect the co-precipitated protein.

    • A reduction in the co-precipitated protein in the treated sample compared to the control indicates disruption of the protein-protein interaction.

G start Start: ME-1 Cell Culture treatment Treatment with AI-10-49 or DMSO (Control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis incubation Incubation with anti-RUNX1 Antibody lysis->incubation precipitation Immunoprecipitation with Protein A/G Beads incubation->precipitation wash Wash Steps precipitation->wash elution Elution of Protein Complexes wash->elution analysis Western Blot Analysis (Probe for CBFβ-SMMHC) elution->analysis result Result: Quantify Dissociation analysis->result

References

In-Depth Technical Guide: Binding Affinity of AI-4-57 to CBFβ-SMMHC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Binding Data

ParameterValueMethodTarget ComplexReference
IC5022 µMFRET AssayVenus-CBFβ-SMMHC / Cerulean-RUNX1 Runt Domain[1][2]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay for Inhibition of CBFβ-SMMHC/RUNX1 Interaction

a. Protein Constructs:

  • Donor: Cerulean fluorescent protein fused to the RUNX1 Runt domain.

  • Acceptor: Venus fluorescent protein fused to CBFβ-SMMHC.

b. Reagents and Materials:

  • Purified Cerulean-RUNX1 Runt domain protein.

  • Purified Venus-CBFβ-SMMHC protein.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • 384-well microplates.

  • Plate reader capable of measuring FRET.

c. Procedure:

  • Prepare a solution containing 10 nM Cerulean-RUNX1 Runt domain and 10 nM Venus-CBFβ-SMMHC in the assay buffer.

  • Add the protein mixture to the wells of the 384-well plate.

  • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence emission at the donor (e.g., 475 nm) and acceptor (e.g., 525 nm) wavelengths upon excitation at the donor's excitation wavelength (e.g., 433 nm).

  • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

15N-1H Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy for Binding Site Identification

a. Sample Preparation:

  • Express and purify 15N-labeled CBFβ protein.

  • Prepare the NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5) containing 10% D2O.

  • Prepare two NMR samples:

    • 15N-labeled CBFβ in NMR buffer.

b. NMR Data Acquisition:

  • Acquire a 15N-1H HSQC spectrum for the 15N-labeled CBFβ sample without the compound. This serves as the reference spectrum.

c. Data Analysis:

  • Process both HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Overlay the two spectra and compare the chemical shifts of the amide peaks.

Signaling Pathway and Experimental Workflow Visualizations

CBFβ-SMMHC Signaling Pathway in Acute Myeloid Leukemia (AML)

The oncogenic fusion protein CBFβ-SMMHC plays a critical role in the pathogenesis of inv(16) AML by deregulating the normal function of the transcription factor RUNX1.[3][4] The following diagram illustrates the core signaling pathway.

CBFb_SMMHC_Pathway cluster_nucleus Nucleus CBFb_SMMHC CBFβ-SMMHC RUNX1 RUNX1 CBFb_SMMHC->RUNX1 Sequesters & Deregulates DNA Target Gene Promoters/Enhancers CBFb_SMMHC->DNA Alters RUNX1 occupancy RUNX1->DNA Binds to regulate transcription MYC MYC DNA->MYC Upregulation Apoptosis Apoptosis DNA->Apoptosis Inhibition of pro-apoptotic genes Cell_Cycle Cell Cycle Progression MYC->Cell_Cycle Promotes Differentiation Myeloid Differentiation Block Cell_Cycle->Differentiation Inhibits AI457 AI-4-57 AI457->CBFb_SMMHC Binds to CBFβ subunit

Caption: CBFβ-SMMHC pathway in AML.

Experimental Workflow for this compound IC50 Determination using FRET

FRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Protein_Prep Prepare Protein Mixture (Cerulean-RUNX1 & Venus-CBFβ-SMMHC) Mixing Mix Proteins and Compound in 384-well plate Protein_Prep->Mixing Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Mixing Incubation Incubate to Reach Equilibrium Mixing->Incubation Measurement Measure Fluorescence (Donor & Acceptor Emission) Incubation->Measurement Ratio Calculate FRET Ratio Measurement->Ratio Plot Plot FRET Ratio vs. [this compound] Ratio->Plot IC50 Determine IC50 from Dose-Response Curve Plot->IC50

Caption: FRET assay workflow for IC50.

Logical Relationship of this compound Action

Logical_Flow AI457 This compound Binding Binds to CBFβ subunit of CBFβ-SMMHC AI457->Binding Disruption Disrupts CBFβ-SMMHC/RUNX1 Protein-Protein Interaction Binding->Disruption Restoration Restores RUNX1-mediated Transcriptional Regulation Disruption->Restoration Cellular_Effect Induces Apoptosis and Inhibits Proliferation of inv(16) AML cells Restoration->Cellular_Effect

References

early-stage research on AI-4-57 compound

Author: BenchChem Technical Support Team. Date: November 2025

To provide the requested in-depth technical guide, further clarification on the compound is necessary. Please verify the compound's designation and, if possible, provide additional identifying information, such as:

  • Alternative Names: The full chemical name, IUPAC name, or any other known synonyms.

  • Source Publication: Any research articles, patents, conference proceedings, or pre-print servers that mention this compound.

  • Associated Research Group or Institution: The name of the university, company, or principal investigator involved in its development.

Once more specific information is available, a comprehensive guide can be compiled, including the requested data tables, detailed experimental protocols, and pathway visualizations.

Biophysical Characterization of AI-4-57: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Findings: Quantitative Data Summary

ParameterValueMethodTarget
IC5022 ± 8 μMFRET AssayCBFβ-SMMHC-RUNX1 Interaction

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the two are in close proximity (typically <10 nm), excitation of the donor fluorophore can lead to energy transfer to the acceptor, which then emits fluorescence. In this assay, the RUNX1 Runt domain is fused to a donor fluorophore (e.g., Cerulean) and CBFβ-SMMHC to an acceptor fluorophore (e.g., Venus). Inhibition of their interaction by AI-4-57 leads to a decrease in the FRET signal.

Experimental Workflow:

FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Express and purify Cerulean-Runt domain A1 Mix 10 nM Cerulean-Runt domain and 10 nM Venus-CBFβ-SMMHC P1->A1 P2 Express and purify Venus-CBFβ-SMMHC P2->A1 P3 Prepare this compound stock solution in DMSO A2 Add varying concentrations of this compound P3->A2 A1->A2 A3 Incubate to reach equilibrium A2->A3 A4 Measure fluorescence emission at 474 nm (Cerulean) and 525 nm (Venus) A3->A4 D1 Calculate the ratio of emission intensities (525 nm / 474 nm) A4->D1 D2 Plot the emission ratio against this compound concentration D1->D2 D3 Fit the data to a dose-response curve to determine the IC50 D2->D3

Caption: Workflow for the FRET-based inhibition assay.

Detailed Steps:

  • Protein Expression and Purification: Recombinant Cerulean-fused RUNX1 Runt domain and Venus-fused CBFβ-SMMHC are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • Assay Setup: In a microplate format, 10 nM of Cerulean-Runt domain and 10 nM of Venus-CBFβ-SMMHC are combined in an appropriate assay buffer.[1]

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement: The fluorescence emission is measured at 474 nm (donor emission) and 525 nm (acceptor/FRET emission) using a plate reader with an excitation wavelength suitable for the donor (e.g., 433 nm).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. 15N-1H HSQC Titration

Principle: The 15N-1H HSQC experiment provides a fingerprint of a protein, where each peak corresponds to the amide group of a specific amino acid residue. Upon binding of a small molecule, residues at the binding site and those undergoing conformational changes will exhibit chemical shift perturbations (CSPs) or changes in peak intensity.

Experimental Workflow:

HSQC_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis P1 Express and purify 15N-labeled CBFβ N1 Acquire a reference 15N-1H HSQC spectrum of 15N-CBFβ P1->N1 P2 Prepare this compound stock solution N2 Titrate this compound into the 15N-CBFβ sample P2->N2 N1->N2 N3 Acquire 15N-1H HSQC spectra at each titration point N2->N3 A1 Overlay and compare the HSQC spectra N3->A1 A2 Identify residues with significant chemical shift perturbations A1->A2 A3 Map the perturbed residues onto the 3D structure of CBFβ A2->A3

Caption: Workflow for 15N-1H HSQC titration experiment.

Detailed Steps:

  • Protein Expression and Labeling: Uniformly 15N-labeled CBFβ is expressed in minimal media containing 15NH4Cl as the sole nitrogen source and subsequently purified.[2]

  • NMR Sample Preparation: A sample of 15N-CBFβ (e.g., 150 μM) is prepared in a suitable NMR buffer.[2]

  • Reference Spectrum: A baseline 15N-1H HSQC spectrum of the protein alone is recorded.[1]

  • Data Analysis: The spectra are overlaid, and the chemical shifts of the backbone amide protons and nitrogens are compared. Residues showing significant CSPs are identified, indicating their involvement in the binding interaction.[1]

2. Saturation Transfer Difference (STD) NMR

Principle: STD NMR is used to identify which protons of a small molecule are in close contact with a large protein. The protein is selectively saturated with radiofrequency pulses. This saturation is transferred to the bound ligand via spin diffusion. When the ligand dissociates, it carries this saturation information, leading to a decrease in the intensity of its signals in a difference spectrum.

Detailed Steps:

  • On-Resonance Spectrum: A 1H NMR spectrum is acquired with selective saturation of protein resonances that are not overlapping with ligand signals.

  • Off-Resonance Spectrum: A reference 1H NMR spectrum is acquired with the saturation frequency set to a region where no protein or ligand signals are present.

  • Difference Spectrum: The on-resonance spectrum is subtracted from the off-resonance spectrum. The resulting STD spectrum shows only the signals of the ligand that have received saturation from the protein.

Signaling Pathway and Mechanism of Action

Signaling_Pathway cluster_normal Normal Hematopoiesis cluster_aml inv(16) AML cluster_inhibition Inhibition by this compound CBFb CBFβ RUNX1_n RUNX1 CBFb->RUNX1_n Binds & Stabilizes DNA_n DNA RUNX1_n->DNA_n Binds to DNA TargetGenes_n Target Gene Expression (Differentiation) DNA_n->TargetGenes_n Regulates CBFb_SMMHC CBFβ-SMMHC RUNX1_a RUNX1 CBFb_SMMHC->RUNX1_a Sequesters Block Inhibition of Target Gene Expression RUNX1_a->Block Leukemia Leukemogenesis Block->Leukemia AI457 This compound CBFb_SMMHC_i CBFβ-SMMHC AI457->CBFb_SMMHC_i Binds to CBFβ moiety RUNX1_i RUNX1 CBFb_SMMHC_i->RUNX1_i Interaction Blocked DNA_i DNA RUNX1_i->DNA_i Released to bind DNA TargetGenes_i Restored Target Gene Expression DNA_i->TargetGenes_i Apoptosis Apoptosis TargetGenes_i->Apoptosis

References

Unraveling the Pharmacophore of AI-4-57: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Pharmacophoric Features of AI-4-57

Quantitative Analysis of Inhibitory Activity

CompoundModification from this compoundIC50 (µM) for CBFβ-SMMHC-RUNX1 InteractionIC50 (µM) for wildtype CBFβ-RUNX1 Interaction
This compound -22Modest potency
AI-4-88 Lacks the methoxy functionalityInactive-
AI-10-47 Trifluoromethoxy substitution-Improved activity over this compound
AI-10-104 Trifluoromethoxy substitution on a modified scaffold-1.25

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

The FRET assay is a cornerstone for quantifying the inhibitory activity of compounds against the CBFβ-RUNX1 interaction.

  • Protein Preparation: Cerulean-fused Runt domain of RUNX1 and Venus-fused CBFβ (or CBFβ-SMMHC) are expressed and purified.

  • Assay Conditions: The assay is typically performed with 10 nM of the Cerulean-Runt domain and 10 nM of the Venus-CBFβ fusion protein.[3]

  • Compound Incubation: The compounds to be tested are added at varying concentrations.

  • Data Acquisition: The ratio of emission intensities at 525 nm (Venus) and 474 nm (Cerulean) is measured. A decrease in this ratio indicates inhibition of the protein-protein interaction.

  • Data Analysis: The data is fitted to determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition. Three independent measurements are typically performed, and the average and standard deviation are used for IC50 data fitting.[3]

FRET_Assay_Workflow cluster_preparation Protein Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis p1 Express Cerulean-Runt p2 Express Venus-CBFβ a1 Mix Proteins (10 nM each) p2->a1 a2 Add this compound Analog a1->a2 a3 Incubate a2->a3 d1 Measure Emission Ratio (525nm/474nm) a3->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 d2->d3

FRET Assay Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Data Acquisition:

  • Data Analysis:

    • STD NMR: The difference between the off-resonance and on-resonance spectra reveals which protons of the small molecule are in close contact with the protein.

Signaling Pathway and Mechanism of Action

AI457_Mechanism_of_Action cluster_normal Normal Cellular State cluster_inhibited Inhibited State (with this compound) CBFb CBFβ Complex CBFβ-RUNX1 Complex CBFb->Complex RUNX1 RUNX1 RUNX1->Complex Transcription Target Gene Transcription Complex->Transcription AI457 This compound CBFb_inhibited CBFβ AI457->CBFb_inhibited Binds to NoComplex Interaction Blocked CBFb_inhibited->NoComplex RUNX1_inhibited RUNX1 RUNX1_inhibited->NoComplex NoTranscription Transcription Inhibited

References

In-depth Technical Guide: The Impact of AI-4-57 on Aberrant Transcription Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Aberrant Transcription Factor CBFβ-SMMHC

Core-Binding Factor (CBF) is a heterodimeric transcription factor essential for normal hematopoietic development, composed of a DNA-binding RUNX subunit and a non-DNA-binding CBFβ subunit. The inv(16)(p13q22) chromosomal rearrangement, frequently observed in AML, results in the fusion of the CBFB gene with the MYH11 gene, which encodes the smooth muscle myosin heavy chain. The resultant CBFβ-SMMHC fusion protein retains the ability to bind to RUNX1 but exhibits altered localization and function. It effectively sequesters RUNX1 in the cytoplasm, preventing it from regulating its target genes, thereby disrupting normal hematopoietic differentiation and promoting the proliferation of leukemic blasts.

AI-4-57: A Direct Inhibitor of the CBFβ-SMMHC/RUNX1 Interaction

Quantitative Data on Inhibitory Activity
CompoundAssay TypeTargetIC50 ValueReference
This compound Fluorescence Resonance Energy Transfer (FRET)CBFβ-SMMHC/RUNX1 Interaction22 µM[1]
AI-10-49 Fluorescence Resonance Energy Transfer (FRET)CBFβ-SMMHC/RUNX1 Interaction0.26 µM[1]
AI-10-49 Cell Viability (MTT Assay)ME-1 (inv(16) AML cell line)0.6 µM[1]

Mechanism of Action and Downstream Signaling Effects

Furthermore, the restoration of RUNX1 activity leads to the upregulation of genes that are normally repressed by CBFβ-SMMHC, such as RUNX3, CSF1R, and CEBPA. This shift in gene expression contributes to the induction of myeloid differentiation and a reduction in leukemic cell proliferation.

Signaling Pathway Diagram

CBFb_SMMHC_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CBFb_SMMHC CBFβ-SMMHC RUNX1_cyto RUNX1 CBFb_SMMHC->RUNX1_cyto Sequestration RUNX1_nuc RUNX1 RUNX1_cyto->RUNX1_nuc Translocation MYC_promoter MYC Promoter RUNX1_nuc->MYC_promoter Repression RUNX1_targets Other RUNX1 Target Genes (RUNX3, CSF1R, CEBPA) RUNX1_nuc->RUNX1_targets Activation MYC_gene MYC Gene MYC_promoter->MYC_gene Apoptosis Apoptosis MYC_gene->Apoptosis Inhibits Proliferation Proliferation MYC_gene->Proliferation Promotes Differentiation Myeloid Differentiation RUNX1_targets->Differentiation Promotes AI457 This compound AI457->CBFb_SMMHC Inhibition

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay for Inhibitor Screening

This assay is used to quantify the inhibition of the CBFβ-SMMHC and RUNX1 interaction.

Principle: A fluorescent donor (e.g., Cerulean) is fused to the RUNX1 Runt domain, and a fluorescent acceptor (e.g., Venus) is fused to CBFβ-SMMHC. When the two proteins interact, FRET occurs, resulting in a detectable signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

Protocol:

  • Protein Expression and Purification: Express Cerulean-Runt domain and Venus-CBFβ-SMMHC fusion proteins in a suitable expression system (e.g., E. coli) and purify them.

  • Assay Setup: In a 384-well plate, add a fixed concentration of the donor and acceptor fusion proteins (e.g., 100 nM each) to a buffer solution (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence emission at two wavelengths: the donor's emission maximum (e.g., 474 nm for Cerulean) and the acceptor's emission maximum (e.g., 525 nm for Venus) after exciting at the donor's excitation wavelength.

  • Data Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay for RUNX1 Occupancy

Protocol:

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for RUNX1 or a control IgG.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of RUNX1 target genes (e.g., MYC, RUNX3, CSF1R, CEBPA) and a control region.

  • Data Analysis: Calculate the fold enrichment of RUNX1 binding at the target promoters in inhibitor-treated cells relative to DMSO-treated cells, normalized to the input and IgG controls.

Experimental Workflow Diagram

Experimental_Workflow cluster_FRET FRET Assay cluster_ChIP ChIP Assay cluster_CellViability Cell Viability Assay FRET1 Express & Purify Fusion Proteins FRET2 Incubate Proteins with this compound FRET1->FRET2 FRET3 Measure Fluorescence FRET2->FRET3 FRET4 Calculate IC50 FRET3->FRET4 ChIP1 Treat Cells & Cross-link ChIP2 Lyse & Shear Chromatin ChIP1->ChIP2 ChIP3 Immunoprecipitate with RUNX1 Ab ChIP2->ChIP3 ChIP4 Reverse Cross-links & Purify DNA ChIP3->ChIP4 ChIP5 qPCR of Target Promoters ChIP4->ChIP5 CV1 Seed Leukemia Cells CV2 Treat with this compound CV1->CV2 CV3 Add MTT Reagent CV2->CV3 CV4 Measure Absorbance CV3->CV4 CV5 Determine Cell Viability IC50 CV4->CV5

Conclusion

References

Methodological & Application

Application Notes and Protocols for AI-4-57 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

CompoundAssay TypeTarget/Cell LineIC50 (µM)Notes
AI-4-57FRET AssayCBFβ-SMMHC/RUNX122 ± 8Identified as an active inhibitor from a library screen.[2]
AI-4-88FRET AssayCBFβ-SMMHC/RUNX1> 2.5An inactive derivative lacking the methoxy group, used as a negative control.[2]
AI-4-71Cell Growth AssayME-1 (inv(16))-Demonstrated sensitivity to the compound.
AI-4-83Cell Growth AssayME-1 (inv(16))0.35 ± 0.05A bivalent derivative with enhanced potency.[2]
AI-4-82Cell Growth AssayME-1 (inv(16))-Demonstrated sensitivity to the compound.
AI-10-19Cell Growth AssayME-1 (inv(16))> 2.5An inactive analog.[2]
This compoundCell Growth AssayU937 (non-inv(16))UnaffectedDemonstrates specificity for inv(16) cells.
This compoundCell Growth AssayKasumi-1 (non-inv(16))UnaffectedDemonstrates specificity for inv(16) cells.
AI-10-47FRET AssayCBFβ-SMMHC/RUNX1-A derivative with a trifluoromethoxy substitution to enhance metabolic stability.[2]
AI-10-49Apoptosis Assayinv(16) AML cells-A potent bivalent inhibitor that induces apoptosis.[3]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

Materials:

  • Venus-CBFβ-SMMHC fusion protein

  • Cerulean-Runt domain fusion protein

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black plates

  • Fluorescence plate reader with FRET capabilities

Protocol:

  • Prepare a solution of 100 nM Cerulean-Runt domain and 100 nM Venus-CBFβ in assay buffer.[4]

  • In a 384-well plate, add the test compounds to the wells.

  • Add the Cerulean-Runt domain and Venus-CBFβ-SMMHC protein mixture to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence emission at 525 nm (Venus) and 474 nm (Cerulean) with excitation at the Cerulean excitation wavelength (around 433 nm).

  • Calculate the FRET ratio by dividing the emission intensity at 525 nm by the emission intensity at 474 nm.[4]

  • Plot the FRET ratio against the compound concentration and fit the data using a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay

Materials:

  • ME-1 (inv(16) positive) cell line

  • U937 and Kasumi-1 (inv(16) negative) cell lines

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well clear plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader for luminescence or absorbance

Protocol:

  • Culture the cell lines in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

  • Allow the cells to adhere or stabilize for a few hours.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the luminescence or absorbance using a plate reader.

  • Normalize the data to the DMSO control and plot cell viability against compound concentration to determine the IC50 or GI50 values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

  • Uniformly 15N-labeled CBFβ protein

  • NMR Buffer (e.g., PBS in D2O)

  • NMR spectrometer with a cryoprobe

Protocol for STD NMR:

  • Acquire a 1D proton NMR spectrum of the mixture.

  • Acquire STD NMR spectra with on-resonance saturation of the protein (e.g., at 0.4 ppm) and off-resonance saturation (e.g., at 70 ppm) for different saturation times (e.g., 500 and 2000 ms).[4]

  • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.

Protocol for 15N-HSQC:

  • Acquire a 2D 15N-1H HSQC spectrum of 0.5 mM 15N-labeled CBFβ in the absence of the compound.[4]

  • Acquire a second 2D 15N-1H HSQC spectrum.

Mandatory Visualizations

AI_4_57_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RUNX1 RUNX1 DNA Target Gene Promoters RUNX1->DNA Binds Transcription Leukemogenic Gene Expression DNA->Transcription Activates CBFbeta_SMMHC CBFβ-SMMHC (Oncogenic Fusion Protein) CBFbeta_SMMHC->RUNX1 Enhances DNA Binding Affinity AI_4_57 This compound AI_4_57->CBFbeta_SMMHC Allosterically Inhibits

FRET_Assay_Workflow start Start prepare_reagents Prepare Cerulean-Runt and Venus-CBFβ-SMMHC start->prepare_reagents prepare_compounds Prepare Serial Dilutions of this compound start->prepare_compounds add_proteins Add Protein Mixture to Wells prepare_reagents->add_proteins dispense_compounds Dispense Compounds into 384-well Plate prepare_compounds->dispense_compounds dispense_compounds->add_proteins incubate Incubate at Room Temperature add_proteins->incubate read_plate Measure Fluorescence (Ex: 433nm, Em: 474nm & 525nm) incubate->read_plate analyze_data Calculate FRET Ratio and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the Fluorescence Resonance Energy Transfer (FRET) assay.

Cell_Viability_Workflow start Start culture_cells Culture ME-1, U937, and Kasumi-1 Cells start->culture_cells seed_cells Seed Cells into 96-well Plates culture_cells->seed_cells treat_cells Treat with this compound Serial Dilutions seed_cells->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_reagent Add Cell Viability Reagent incubate_cells->add_reagent read_plate Measure Luminescence or Absorbance add_reagent->read_plate analyze_data Normalize Data and Determine GI50 read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for AI-4-57 in Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathway Disruption by AI-4-57/AI-10-49

AI_4_57_Signaling_Pathway cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML cluster_2 Treatment with this compound / AI-10-49 CBFb CBFβ RUNX1_n RUNX1 CBFb->RUNX1_n TargetGenes_n Target Genes (e.g., RUNX3, CSF1R, CEBPA) RUNX1_n->TargetGenes_n Activates Differentiation Normal Differentiation TargetGenes_n->Differentiation CBFb_SMMHC CBFβ-SMMHC RUNX1_l RUNX1 CBFb_SMMHC->RUNX1_l MYC MYC CBFb_SMMHC->MYC Upregulates RUNX1_t RUNX1 TargetGenes_l Target Genes (e.g., RUNX3, CSF1R, CEBPA) RUNX1_l->TargetGenes_l Represses Leukemia Leukemia Progression TargetGenes_l->Leukemia MYC->Leukemia AI457 This compound / AI-10-49 AI457->CBFb_SMMHC Inhibits Binding AI457->MYC Downregulates TargetGenes_t Target Genes (e.g., RUNX3, CSF1R, CEBPA) RUNX1_t->TargetGenes_t Restores Activation Apoptosis Apoptosis TargetGenes_t->Apoptosis

Data Presentation

In Vitro Efficacy of this compound and Derivatives
CompoundTarget InteractionIC50 (µM)Cell LineCell Growth IC50 (µM)Reference
This compoundCBFβ-SMMHC/RUNX122ME-1 (inv(16))~3[1][2][3]
AI-10-49CBFβ-SMMHC/RUNX10.26ME-1 (inv(16))0.6[2][3]
AI-10-49->25Normal Human Bone Marrow>25[2][3]
In Vivo Efficacy of AI-10-49 in a Mouse Model of inv(16) AML
Mouse ModelTreatment GroupDose and ScheduleMedian Survival (days)P-valueReference
Cbfb+/MYH11:Ras+/G12DVehicle (DMSO)-33.5-[1]
Cbfb+/MYH11:Ras+/G12DAI-10-49200 mg/kg/day for 10 days612.7 x 10⁻⁶[1]
Nras+/LSL-G12D/CBFβ+/56M/Mx1CreVehicle (DMSO)-25-[5]
Nras+/LSL-G12D/CBFβ+/56M/Mx1CreAI-10-49200 mg/kg/day (days 5-14)390.00184[5]
Nras+/LSL-G12D/CBFβ+/56M/Mx1CreJQ150 mg/kg/day (days 5-25)320.00184[5]
Nras+/LSL-G12D/CBFβ+/56M/Mx1CreAI-10-49 + JQ1As above55<0.005[5]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Transplant Mouse Model

1. Materials:

  • Mice: Wild-type C57BL/6 recipient mice (8-10 weeks old).[5]

  • Leukemic Cells: Cbfb+/MYH11:Ras+/G12D leukemic cells harvested from donor mice.[1][5]

  • Vehicle: Dimethyl sulfoxide (DMSO).[1][5]

  • Equipment: Irradiation source, syringes, needles, cell counter.

2. Experimental Workflow:

In_Vivo_Workflow node1 Harvest Leukemic Cells (Cbfb+/MYH11:Ras+/G12D) node3 Transplant Leukemic Cells (1x10³ to 50x10³ cells/mouse) node1->node3 node2 Sub-lethally Irradiate Recipient Mice (650 rads) node2->node3 node4 Allow for Engraftment (5 days) node3->node4 node5 Initiate Treatment node4->node5 node6a Vehicle Group (DMSO) Intraperitoneal Injection node5->node6a node6b AI-10-49 Group (200 mg/kg/day) Intraperitoneal Injection node5->node6b node7 Continue Treatment (e.g., 10 days) node6a->node7 node6b->node7 node8 Monitor for Leukemia Symptoms (Reduced motility, hunched back, anemia) node7->node8 node9 Record Survival Data and Perform Endpoint Analysis node8->node9

Caption: Experimental workflow for in vivo efficacy studies.

3. Procedure:

  • Harvest leukemic cells from the spleen of donor Cbfb+/MYH11:Ras+/G12D mice.[5]

  • Prepare recipient C57BL/6 mice by administering a sub-lethal dose of irradiation (e.g., 650 rads).[5]

  • Transplant a defined number of leukemic cells (e.g., 1 x 10³ to 50 x 10³) into each recipient mouse via tail vein injection.[5]

  • Allow 5 days for the leukemia to engraft.[1][5]

  • Randomize mice into treatment and vehicle control groups.

  • Monitor mice daily for signs of leukemia, including reduced motility, hunched posture, and pale paws (anemia).[5]

  • Euthanize mice when they exhibit signs of advanced disease and record the date for survival analysis.

Protocol 2: Cell Viability (MTT) Assay

1. Materials:

  • Leukemia Cell Lines: ME-1 (inv(16)), Kasumi-1 (t(8;21)), U937 (lymphoma).[1]

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Equipment: 96-well plates, incubator, microplate reader.

2. Procedure:

  • Culture leukemia cell lines in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well).

  • Prepare serial dilutions of the inhibitor in culture medium.

  • Add the inhibitor at various concentrations to the appropriate wells. Include vehicle-only controls.

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

1. Materials:

  • Reagents: Cell lysis buffer, antibodies against RUNX1 and CBFβ, Protein A/G agarose beads, wash buffers, SDS-PAGE loading buffer.

  • Equipment: Centrifuge, western blot apparatus.

2. Procedure:

  • Harvest and lyse the cells to prepare whole-cell extracts.

  • Pre-clear the lysates with Protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an antibody against RUNX1 overnight at 4°C to form antibody-protein complexes.

  • Add Protein A/G agarose beads to precipitate the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using SDS-PAGE loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer to a membrane for western blotting.

  • Probe the membrane with an antibody against CBFβ to detect the amount of CBFβ-SMMHC co-precipitated with RUNX1.

  • Compare the amount of co-precipitated CBFβ-SMMHC between treated and untreated samples to determine the extent of disruption.

Conclusion

References

Application Notes and Protocols for AI-4-57 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Data Presentation

In Vitro Efficacy and Pharmacokinetics of AI-4-57 and Derivatives
CompoundAssayTargetIC50Cell LineHalf-life (t½) in mouse plasmaReference
This compound FRETCBFβ-SMMHC/RUNX122 µM-37 min[1]
AI-10-49 FRETCBFβ-SMMHC/RUNX10.26 µM-380 min[4][5]
AI-10-49 Cell Viability-0.6 µMME-1-[1][5]
AI-4-83 Cell Viability-~3 µMME-1-[1]

Signaling Pathway

AI_4_57_Pathway cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML CBFb CBFβ RUNX1_n RUNX1 CBFb->RUNX1_n enhances binding DNA_n DNA RUNX1_n->DNA_n binds TargetGenes_n Target Gene Expression DNA_n->TargetGenes_n regulates CBFb_SMMHC CBFβ-SMMHC (Fusion Protein) RUNX1_a RUNX1 CBFb_SMMHC->RUNX1_a aberrant interaction MYC MYC Expression RUNX1_a->MYC upregulates Leukemogenesis Leukemogenesis MYC->Leukemogenesis Apoptosis Apoptosis Leukemogenesis->Apoptosis reversal AI457 This compound / AI-10-49 AI457->CBFb_SMMHC inhibits

Experimental Protocols

Preparation of this compound for In Vitro Studies
  • For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Förster Resonance Energy Transfer (FRET) Assay

This protocol is for screening compounds that inhibit the interaction between CBFβ-SMMHC and the RUNX1 Runt domain.

FRET_Workflow start Start reagents Prepare Reagents: - Cerulean-Runt domain (100 nM) - Venus-CBFβ (100 nM) - Test Compound (e.g., this compound) start->reagents mix Mix reagents in a microplate well reagents->mix incubate Incubate at room temperature mix->incubate read Measure fluorescence emission at 474 nm and 525 nm incubate->read calculate Calculate the ratio of emission intensities (525/474 nm) read->calculate analyze Analyze data and determine IC50 calculate->analyze end End analyze->end

Caption: Workflow for the FRET-based protein interaction assay.

Materials:

  • Purified Cerulean-fused RUNX1 Runt domain

  • Purified Venus-fused CBFβ

  • Assay buffer

  • Microplate reader capable of FRET measurements

Protocol:

  • In a microplate, combine the Cerulean-Runt domain, Venus-CBFβ, and the test compound.

  • Incubate the plate at room temperature for the optimized duration.

  • Measure the fluorescence emission at 474 nm (Cerulean emission) and 525 nm (Venus emission) using a microplate reader.

  • Calculate the ratio of the emission intensities at 525 nm to 474 nm.

Co-Immunoprecipitation (Co-IP)

CoIP_Workflow start Start cell_culture Culture ME-1 cells start->cell_culture treatment Treat cells with DMSO (control) or this compound (e.g., 10 µM for 6h) cell_culture->treatment lysis Lyse cells in modified RIPA buffer treatment->lysis preclear Pre-clear lysate with control IgG and Protein A/G agarose beads lysis->preclear ip Immunoprecipitate RUNX1 using anti-RUNX1 antibody and beads preclear->ip wash Wash beads to remove non-specific binding ip->wash elute Elute protein complexes wash->elute analysis Analyze by Western Blot for CBFβ-SMMHC and RUNX1 elute->analysis end End analysis->end

Caption: Workflow for Co-immunoprecipitation to study protein interactions.

Materials:

  • ME-1 cell line (or other inv(16) AML cells)

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA)[6]

  • Anti-RUNX1 antibody (e.g., Active Motif, cat #39000)[6]

  • Protein A/G agarose beads

  • Control IgG (rabbit or mouse)

  • Western blotting reagents

Protocol:

  • Culture ME-1 cells to the desired density.

  • Harvest and lyse the cells in modified RIPA buffer on ice.[6]

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with control IgG and Protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C with rotation.[6]

  • Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

  • Analyze the eluates by Western blotting using antibodies against CBFβ and RUNX1 to detect the co-precipitated proteins.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Materials:

  • ME-1 cells

  • Formaldehyde for cross-linking

  • ChIP-grade anti-RUNX1 antibody

  • Reagents for chromatin shearing (e.g., sonicator)

  • Buffers for lysis, washing, and elution

  • Reagents for reverse cross-linking and DNA purification

  • Reagents for library preparation and next-generation sequencing

Protocol:

  • Cross-link proteins to DNA with formaldehyde.

  • Lyse the cells and shear the chromatin to fragments of 200-500 bp by sonication.

  • Immunoprecipitate the chromatin with an anti-RUNX1 antibody.

  • Wash the immune complexes to remove non-specific binding.

  • Elute the chromatin from the antibody.

  • Reverse the cross-links and purify the DNA.

  • Prepare the DNA library for next-generation sequencing.

Cell Viability Assay

Materials:

  • Leukemia cell lines (e.g., ME-1, U937, Kasumi-1)

  • Normal human bone marrow cells (as a control)

  • Cell viability reagent (e.g., MTT, MTS, or a reagent for ATP measurement like CellTiter-Glo®)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions. For an MTT assay, this involves adding MTT solution and incubating for 1-4 hours, followed by the addition of a solubilization solution.[8][9]

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the cell viability against the compound concentration and determine the IC50 value.

References

Application Notes and Protocols: AI-4-57 Dosage and Administration In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

G cluster_setup Experimental Setup cluster_procedure In Vivo Procedure cluster_analysis Data Analysis A Leukemic Cell Culture (Cbfb+/MYH11:Ras+/G12D) C Transplantation of Leukemic Cells into Mice A->C B Recipient Mice (e.g., NSG) B->C D Allow for Engraftment (5 days) C->D E Randomize Mice into Treatment and Control Groups D->E F Administer AI-10-49 (200 mg/kg) or Vehicle (DMSO) E->F G Daily Treatment for 10 Days F->G H Monitor Disease Progression (e.g., peripheral blood analysis) G->H I Assess Disease Latency (Survival Analysis) H->I J Endpoint Analysis (e.g., spleen and bone marrow analysis) I->J

References

Application Notes and Protocols for Fluorescence Resonance Energy Transfer (FRET) Assay of AI-4-57

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathway and Mechanism of Inhibition

cluster_0 Normal Hematopoiesis cluster_1 Leukemogenesis (inv(16)) cluster_2 Mechanism of AI-4-57 Inhibition CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binding DNA DNA RUNX1->DNA Binds to Gene Target Gene Expression DNA->Gene Regulates CBFb_SMMHC CBFβ-SMMHC (Fusion Protein) RUNX1_2 RUNX1 CBFb_SMMHC->RUNX1_2 Sequesters Dysregulation Dysregulated Gene Expression RUNX1_2->Dysregulation Leads to AI457 This compound CBFb_3 CBFβ AI457->CBFb_3 Binds to RUNX1_3 RUNX1 CBFb_3->RUNX1_3 Interaction Blocked Restoration Restoration of Normal Gene Expression RUNX1_3->Restoration Leads to start Start reagent_prep Reagent Preparation (Cerulean-Runt, Venus-CBFβ, this compound) start->reagent_prep plate_prep Prepare 384-well Plate (Add buffer, this compound, and proteins) reagent_prep->plate_prep incubation Incubation (Allow binding to reach equilibrium) plate_prep->incubation read_plate Read Plate (Excite at 433 nm, measure emission at 474 nm and 525 nm) incubation->read_plate data_analysis Data Analysis (Calculate Emission Ratio, IC50) read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols for NMR-Based Analysis of AI-4-57 Binding to CBFβ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathway of CBFβ-RUNX1 and Inhibition by AI-4-57

CBFβ-RUNX1 Signaling and Inhibition by this compound cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 enhances binding DNA DNA RUNX1->DNA TargetGenes Target Gene Expression DNA->TargetGenes regulates CBFb_SMMHC CBFβ-SMMHC (Fusion Protein) RUNX1_2 RUNX1 CBFb_SMMHC->RUNX1_2 sequesters DeregulatedGenes Deregulated Gene Expression RUNX1_2->DeregulatedGenes dysregulates AI457 This compound AI457->CBFb_SMMHC binds to

Quantitative Data Summary

CompoundTargetAssayIC50 (μM)Reference
This compoundCBFβ-SMMHC-RUNX1FRET22[3][5]

Experimental Workflow for NMR Binding Analysis

NMR Experimental Workflow for this compound Binding Analysis cluster_0 Sample Preparation cluster_1 NMR Experiments cluster_2 Data Analysis p1 Express and purify ¹⁵N-labeled CBFβ e2 ²D ¹⁵N-¹H HSQC Titration: Chemical Shift Perturbation p1->e2 p2 Synthesize or acquire This compound e1 STD NMR: Screen for binding p2->e1 p2->e2 p3 Prepare NMR buffer (e.g., PBS in 90% H₂O/10% D₂O) p3->e1 p3->e2 a1 Process STD spectra: Identify ligand protons in close contact with CBFβ e1->a1 a2 Process HSQC spectra: Map chemical shift changes on CBFβ structure e2->a2 a3 Calculate dissociation constant (Kd) from titration data a2->a3

Caption: General workflow for NMR binding studies.

Detailed Experimental Protocols

Chemical Shift Perturbation (CSP) NMR

Materials:

  • ¹⁵N-labeled CBFβ protein

  • NMR Buffer (e.g., 20 mM Tris-HCl pH 7.0, 100 mM NaCl, in 90% H₂O/10% D₂O)

  • NMR tubes

Protocol:

  • Protein Preparation: Express and purify ¹⁵N-labeled CBFβ using established protocols. Concentrate the protein to a final concentration of 0.1-0.5 mM in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire a 2D ¹⁵N-¹H HSQC spectrum at each titration point. It is crucial to ensure that the experimental conditions (temperature, pH) remain constant throughout the titration.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Overlay the HSQC spectra from the titration series.

    • Calculate the weighted average chemical shift perturbation (Δδ) for each backbone amide resonance using the following equation: Δδ = |Δδ(¹H)| + |Δδ(¹⁵N)| / 5 where Δδ(¹H) and Δδ(¹⁵N) are the changes in the proton and nitrogen chemical shifts, respectively.

    • Plot the chemical shift perturbations as a function of residue number. Residues with significant chemical shift changes are likely to be at or near the binding interface.

Saturation Transfer Difference (STD) NMR

Materials:

  • Unlabeled CBFβ protein

  • NMR Buffer (in 100% D₂O)

  • NMR tubes

Protocol:

  • NMR Data Acquisition:

    • For the protein-ligand sample, acquire a pair of spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the saturation frequency is applied to a region with no protein or ligand signals.

    • The on-resonance saturation is typically applied in a region where only protein signals are present (e.g., 0 to -1 ppm for aliphatic protons or ~7.5-8.5 ppm for aromatic protons, avoiding ligand signals).

    • The off-resonance saturation is applied far from any signals (e.g., 30-40 ppm).

    • A train of selective Gaussian pulses is used for saturation, with a total saturation time typically between 1 and 3 seconds.

  • Data Processing and Analysis:

    • The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.

    • Only the signals from the ligand that binds to the protein will appear in the STD spectrum.

    • The intensity of the signals in the STD spectrum is proportional to the proximity of the corresponding ligand protons to the protein surface. By comparing the relative intensities, a binding epitope of the ligand can be mapped.

Data Analysis and Interpretation Logic

Logic of NMR Data Analysis and Interpretation cluster_0 Experimental Data cluster_1 Primary Analysis cluster_2 Interpretation cluster_3 Structural Insights d1 STD NMR Spectra (On- and Off-Resonance) a1 Calculate Difference Spectrum (STD = Off - On) d1->a1 d2 ¹⁵N-¹H HSQC Titration Series a2 Track Peak Shifts and Intensity Changes d2->a2 i1 Identify Ligand Protons Close to Protein a1->i1 i2 Map Protein Residues Affected by Binding a2->i2 i3 Determine Binding Affinity (Kd) a2->i3 s1 Define Ligand Binding Epitope i1->s1 s2 Identify Protein Binding Site i2->s2 s3 Generate Docking Restraints s1->s3 s2->s3 s4 Build Protein-Ligand Complex Model s3->s4

Caption: Data analysis and interpretation flowchart.

References

Application Notes and Protocols for AI-4-57 in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Biochemical and Cellular Activity of AI-4-57
Assay TypeTarget/SystemParameterValueReference
FRET AssayCBFβ-SMMHC/RUNX1 InteractionIC5022 µM[1]
Cell ViabilityLeukemia Cell LinesActivityWeak

Signaling Pathway and Mechanism of Action

RUNX1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors & Other Signals Receptor Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor->Signaling_Cascade RUNX1_inactive RUNX1 (inactive) Signaling_Cascade->RUNX1_inactive CBFbeta CBFβ Complex CBFβ-RUNX1 Complex CBFbeta->Complex RUNX1_active RUNX1 (active) RUNX1_inactive->RUNX1_active Activation AI457 This compound AI457->CBFbeta Inhibits Interaction RUNX1_active->Complex DNA DNA (Promoters/Enhancers) Gene_Expression Target Gene Expression (e.g., c-MYC, BCL2) DNA->Gene_Expression Regulates Cellular_Response Cell Proliferation, Survival, Differentiation Gene_Expression->Cellular_Response Complex->DNA Binds to

Experimental Protocols

Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare this compound serial dilutions Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat cells with This compound Prepare_Dilutions->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Solubilize formazan with DMSO Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 490 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

Co-Immunoprecipitation (Co-IP) for CBFβ-RUNX1 Interaction

This protocol describes the immunoprecipitation of endogenous RUNX1 to detect its interaction with CBFβ in ME-1 cells, a human acute myeloid leukemia cell line.

Materials:

  • ME-1 cells

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-RUNX1 antibody (for immunoprecipitation)

  • Anti-CBFβ antibody (for Western blotting)

  • Normal Rabbit IgG (isotype control)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5) or SDS-PAGE sample buffer

  • Reagents and equipment for Western blotting

Protocol:

  • Cell Culture and Treatment:

    • Culture ME-1 cells to a density of approximately 1-2 x 10^6 cells/mL.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads using a magnetic stand.

    • To the pre-cleared lysate, add the anti-RUNX1 antibody or Normal Rabbit IgG and incubate overnight at 4°C with rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold wash buffer.

    • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the anti-CBFβ antibody.

    • Detect the protein using an appropriate secondary antibody and chemiluminescence substrate.

    • The amount of co-immunoprecipitated CBFβ will be indicative of the extent of the CBFβ-RUNX1 interaction.

CoIP_Workflow Start Start: ME-1 Cells Treat Treat with this compound or DMSO (6h) Start->Treat Lyse Cell Lysis Treat->Lyse Preclear Pre-clear lysate with Protein A/G beads Lyse->Preclear IP Immunoprecipitate with anti-RUNX1 Ab or IgG Preclear->IP Capture Capture complexes with Protein A/G beads IP->Capture Wash Wash beads Capture->Wash Elute Elute proteins Wash->Elute WB Western Blot for CBFβ Elute->WB End Analyze CBFβ levels WB->End

Caption: Workflow for Co-Immunoprecipitation of CBFβ-RUNX1.

Fluorescence Resonance Energy Transfer (FRET) Assay

Materials:

  • Purified recombinant Cerulean-RUNX1 Runt domain (Donor)

  • Purified recombinant Venus-CBFβ (Acceptor)

  • FRET assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

  • 384-well black plates

  • Fluorescence plate reader capable of FRET measurements

Protocol:

  • Assay Preparation:

  • Protein Addition:

    • Prepare a master mix of Cerulean-Runt domain and Venus-CBFβ in FRET assay buffer. A final concentration of 10 nM for each protein is a good starting point.[1]

    • Dispense the protein master mix into each well of the 384-well plate containing the compound dilutions.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • FRET Measurement:

    • Measure the fluorescence using a plate reader.

    • Excite the donor (Cerulean) at approximately 433 nm.

    • Measure the emission of the donor (Cerulean) at approximately 475 nm and the emission of the acceptor (Venus) due to FRET at approximately 525 nm.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the FRET ratios to the DMSO control.

FRET_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_readout Measurement cluster_analysis Analysis Prep_Cmpd Prepare this compound dilutions in plate Add_Prot Add protein mix to plate Prep_Cmpd->Add_Prot Prep_Prot Prepare protein mix (Cerulean-RUNX1 & Venus-CBFβ) Prep_Prot->Add_Prot Incubate Incubate 1h at RT Add_Prot->Incubate Measure_FRET Measure Donor (475nm) & Acceptor (525nm) emission Incubate->Measure_FRET Calc_Ratio Calculate FRET ratio Measure_FRET->Calc_Ratio Plot_Curve Plot dose-response curve Calc_Ratio->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Caption: Workflow for the in vitro FRET assay.

In Vivo Application Notes

Conclusion

References

Application Notes and Protocols for the Synthesis of AI-4-57 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathway of CBFβ-SMMHC and AI-4-57 Intervention

CBF_SMMHC_Pathway CBFβ-SMMHC Signaling and this compound Inhibition cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML cluster_2 Therapeutic Intervention CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 binds to DNA DNA RUNX1->DNA binds to TargetGenes Target Genes (e.g., RUNX3, CSF1R) DNA->TargetGenes activation Differentiation Normal Hematopoietic Differentiation TargetGenes->Differentiation CBFb_SMMHC CBFβ-SMMHC RUNX1_aml RUNX1 CBFb_SMMHC->RUNX1_aml sequesters MYC MYC Oncogene RUNX1_aml->MYC upregulates Leukemogenesis Leukemogenesis MYC->Leukemogenesis Apoptosis Apoptosis Leukemogenesis->Apoptosis inhibits AI_4_57 This compound Analogs CBFb_SMMHC_inhibited CBFβ-SMMHC AI_4_57->CBFb_SMMHC_inhibited binds to RUNX1_released RUNX1 CBFb_SMMHC_inhibited->RUNX1_released releases MYC_down MYC Oncogene RUNX1_released->MYC_down downregulates Apoptosis_induced Apoptosis MYC_down->Apoptosis_induced induces

Quantitative Data of this compound Analogs

Compound IDR-group ModificationIC50 (µM)Reference
This compound -OCH322[2]
AI-4-88 -HInactive[2]
AI-10-47 -OCF33.2[2]
AI-4-83 Bivalent (7-atom linker)0.35[2]
AI-10-49 Bivalent (trifluoromethoxy)0.26[2]

Experimental Protocols

The general synthetic route to 2-pyridyl benzimidazoles involves the condensation of a substituted o-phenylenediamine with isonicotinic acid.

General Synthetic Workflow

Synthesis_Workflow General Synthesis Workflow for this compound Analogs cluster_0 Step 1: Condensation cluster_1 Step 2: Work-up and Purification cluster_2 Product Phenylenediamine Substituted o-Phenylenediamine Condensation Condensation (Polyphosphoric Acid, Heat) Phenylenediamine->Condensation IsonicotinicAcid Isonicotinic Acid IsonicotinicAcid->Condensation ReactionMixture Reaction Mixture Condensation->ReactionMixture Quenching Quenching (Ice, NH4OH) ReactionMixture->Quenching Purification Purification (Recrystallization or Chromatography) Quenching->Purification AI_4_57_Analog This compound Analog Purification->AI_4_57_Analog

Protocol 1: Synthesis of 5-substituted-2-(4-pyridyl)benzimidazoles (General Procedure)

This protocol is adapted from a general method for the synthesis of 2-pyridylbenzimidazoles.

Materials:

  • Substituted 4-chloro-o-phenylenediamine (1.0 equiv)

  • Isonicotinic acid (1.0 equiv)

  • Polyphosphoric acid

  • Ice

  • Concentrated ammonium hydroxide solution

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • To a mixture of the substituted 4-chloro-o-phenylenediamine and isonicotinic acid, add polyphosphoric acid.

  • Heat the reaction mixture to 200°C and maintain this temperature for 45 minutes.

  • Allow the mixture to cool to room temperature and then pour it onto ice.

  • Basify the solution with concentrated ammonium hydroxide.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired 5-substituted-2-(4-pyridyl)benzimidazole.

Protocol 2: Synthesis of AI-10-47 (Hypothetical Detailed Protocol based on Analog Information)

Materials:

  • 4-(trifluoromethoxy)-1,2-diaminobenzene (1.0 equiv)

  • Isonicotinic acid (1.0 equiv)

  • Polyphosphoric acid

  • Ice

  • Concentrated ammonium hydroxide solution

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Combine 4-(trifluoromethoxy)-1,2-diaminobenzene (1.0 mmol) and isonicotinic acid (1.0 mmol) in a round-bottom flask.

  • Add polyphosphoric acid (approx. 10-fold excess by weight) to the flask.

  • Heat the mixture to 180-200°C with stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until a precipitate forms.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

References

Troubleshooting & Optimization

improving AI-4-57 solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide: Dissolving AI-4-57

Problem Potential Cause Recommended Solution
This compound is not dissolving in DMSO. 1. Contaminated or old DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds. 2. Insufficient mixing: The compound may not have been adequately mixed with the solvent. 3. Low temperature: The ambient temperature may be too low for efficient dissolution.1. Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO. 2. Vortex the solution for several minutes. If particles are still visible, sonicate the solution in a water bath for 10-15 minutes. 3. Gently warm the solution in a water bath (up to 37°C) to aid dissolution. Do not overheat, as it may degrade the compound.
Precipitation occurs when diluting the DMSO stock in aqueous media. 1. Poor aqueous solubility: this compound has low solubility in water, and adding a concentrated DMSO stock to an aqueous buffer can cause it to precipitate out of solution. 2. High final concentration: The desired final concentration in the aqueous medium may exceed the solubility limit of this compound.1. Increase the volume of the aqueous medium and add the DMSO stock solution dropwise while vortexing to ensure rapid mixing. 2. Perform a serial dilution of the DMSO stock into the aqueous medium. 3. Consider using a surfactant like Tween-80 or a co-solvent such as PEG300 in your formulation for in vivo studies, if applicable to your experimental design. Always perform vehicle control experiments.
Inconsistent experimental results. 1. Inaccurate stock concentration: This could be due to incomplete dissolution or degradation of the compound. 2. Precipitation in culture medium: The compound may be precipitating over time in the cell culture medium, leading to a decrease in the effective concentration.1. Ensure the compound is fully dissolved in DMSO before making further dilutions. Protect the stock solution from light and repeated freeze-thaw cycles. 2. Visually inspect the culture wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or optimizing the dilution method.

Quantitative Data Summary

Solvent Solubility Notes
DMSO (Dimethyl Sulfoxide) SolubleThe most commonly reported solvent for creating stock solutions. Fresh, anhydrous DMSO is recommended.
Water InsolubleDirect dissolution in aqueous buffers is not recommended.
Ethanol Limited DataSome sources suggest potential solubility, but DMSO is the preferred solvent.

Experimental Protocols

Materials:

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.

  • If any particulate matter is still visible, place the tube in a sonicator water bath for 10-15 minutes.

  • Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Visualizations

AI457_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RUNX1 RUNX1 DNA Target Gene Promoters (e.g., MYC, NR4A3) RUNX1->DNA Binds to Transcription Altered Gene Transcription DNA->Transcription Leads to Proliferation Decreased Proliferation Transcription->Proliferation Apoptosis Increased Apoptosis Transcription->Apoptosis CBFb_SMMHC CBFβ-SMMHC (Oncogenic Fusion Protein) CBFb_SMMHC->RUNX1 Forms Complex AI457 This compound AI457->CBFb_SMMHC Inhibits Interaction

Experimental_Workflow start Start: This compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute in Culture Medium stock->dilute treatment Cell Treatment dilute->treatment assay Downstream Assay (e.g., Viability, Apoptosis) treatment->assay

Technical Support Center: Overcoming Off-Target Effects of AI-4-57

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

Issue 1: Unexpected or inconsistent cellular phenotype observed.

  • Question: My cells are showing a phenotype that is not consistent with the known function of the CBFβ-RUNX1 complex. What could be the cause?

    • Troubleshooting Steps:

      • Use a Structurally Distinct Inhibitor: Treat cells with another inhibitor of the CBFβ-RUNX1 pathway that has a different chemical structure. If you observe the same phenotype, it is more likely to be an on-target effect.

Issue 2: Significant cell toxicity or death at concentrations expected to be effective.

  • Answer: While inhibition of the CBFβ-RUNX1 pathway can affect cell viability, excessive toxicity, especially at or below the IC50, may indicate off-target effects on essential cellular machinery.[2]

    • Troubleshooting Steps:

      • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) to ensure the observed toxicity is not due to the solvent.

Issue 3: Lack of a clear downstream signaling effect.

  • Answer: This could be due to several factors, including suboptimal experimental conditions or the inhibitor not effectively engaging its target in your specific cell type.

    • Troubleshooting Steps:

      • Western Blot Analysis: Carefully validate your antibodies and optimize your western blot protocol to ensure you can reliably detect changes in your target proteins.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A: Off-target effects are unintended interactions of a drug or small molecule inhibitor with proteins other than the intended target.[4] These interactions can lead to misleading experimental results, cellular toxicity, and are a significant concern in drug development as they can cause unforeseen side effects.[2][4]

Q3: How can I proactively minimize off-target effects in my experiments?

A: Proactive measures include using the lowest effective concentration of the inhibitor, validating findings with a second, structurally different inhibitor for the same target, and performing rescue experiments.[2] Additionally, consulting literature and databases for known off-targets of similar compounds can be beneficial.

A: Essential controls include:

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO).

  • Untreated Control: To establish a baseline.

  • Positive Control: A known activator or inhibitor of the pathway to ensure the assay is working.

  • Negative Control: A structurally similar but inactive molecule, if available.

Data Presentation

When assessing on-target versus off-target effects, it is crucial to organize your data systematically. Below are example tables to guide your data presentation.

Concentration (μM)On-Target Effect (e.g., % Inhibition of RUNX1 Target Gene Expression)Off-Target Effect (e.g., % Cell Viability)
0 (Vehicle)0%100%
520%98%
1045%95%
22 (IC50)50%90%
5055%70%
10060%40%

Table 2: Comparison of Inhibitors on a Key Phenotype

TreatmentObserved Phenotype (e.g., % Apoptosis)
Vehicle Control5%
AI-4-57 (22 μM)40%
Structurally Distinct Inhibitor (at its IC50)38%
Negative Control Compound (22 μM)6%

Experimental Protocols

Protocol 1: Dose-Response Curve using Western Blot

  • Cell Seeding: Plate your cells at a desired density and allow them to adhere overnight.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against a known downstream target of RUNX1 and a housekeeping protein (e.g., GAPDH).

Protocol 2: Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Assay: After the desired incubation period (e.g., 48 or 72 hours), add a viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the results to the vehicle control and plot cell viability against the inhibitor concentration.

Visualizations

experimental_workflow cluster_issue Observed Issue cluster_validation On-Target Validation cluster_off_target Off-Target Investigation cluster_conclusion Conclusion issue Unexpected Phenotype or Toxicity dose_response Dose-Response Curve issue->dose_response secondary_inhibitor Structurally Distinct Inhibitor dose_response->secondary_inhibitor rescue_exp Rescue Experiment secondary_inhibitor->rescue_exp kinase_screen Kinase Profiling rescue_exp->kinase_screen Phenotype Persists on_target On-Target Effect rescue_exp->on_target Phenotype Reversed target_engagement Target Engagement Assay kinase_screen->target_engagement off_target Off-Target Effect target_engagement->off_target

signaling_pathway AI457 This compound CBFb_SMMHC CBFβ-SMMHC AI457->CBFb_SMMHC inhibits interaction with RUNX1 OffTarget Potential Off-Targets (e.g., Kinases) AI457->OffTarget TargetGenes Target Gene Expression CBFb_SMMHC->TargetGenes regulates RUNX1 RUNX1 RUNX1->TargetGenes regulates CellularEffects Cellular Phenotype TargetGenes->CellularEffects UnintendedEffects Unintended Cellular Effects OffTarget->UnintendedEffects

References

Technical Support Center: Enhancing the In Vivo Stability of AI-4-57

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide

Issue 1: High variability in in vivo efficacy or pharmacokinetic data.

    • A: High variability can stem from several factors. Ensure consistent formulation and administration of the compound. For poorly soluble molecules, the formation of a uniform and stable suspension or solution is critical. Check for proper dosing technique (e.g., oral gavage, intraperitoneal injection) to ensure the full dose is administered each time. Animal-to-animal differences in metabolism can also contribute; using a sufficient number of animals per group can help mitigate this.

Issue 2: Poor correlation between in vitro potency and in vivo efficacy.

    • A: This is a common challenge with protein-protein interaction inhibitors.

      • Poor Bioavailability: The compound may not be well absorbed or may not reach the target tissue in sufficient concentrations. Consider formulation strategies to enhance solubility and absorption.

      • Target Engagement: Confirm that the compound is reaching its target in the desired cellular compartment and engaging with CBFβ-SMMHC. This can be assessed through pharmacodynamic markers, such as measuring the expression of RUNX1 target genes in tumor tissues.[2][4]

      • Off-Target Effects: The compound might have off-target activities that counteract its intended therapeutic effect.

Issue 3: Compound precipitation or formulation issues.

    • A: For compounds with low aqueous solubility, several formulation approaches can be explored:

      • Co-solvents: Use a mixture of biocompatible solvents like DMSO, ethanol, and polyethylene glycol (PEG).

      • Surfactants: Employ surfactants such as Tween 80 or Cremophor EL to improve solubility and stability.

      • Cyclodextrins: These can form inclusion complexes with the drug, enhancing its solubility.

      • Lipid-based formulations: Encapsulating the compound in lipid-based carriers can improve solubility and absorption.

      • Nanoparticle formulations: Encapsulation in nanoparticles can protect the compound from degradation and improve its pharmacokinetic profile.

      It is crucial to include a vehicle-only control group in your experiments to assess any potential toxicity of the formulation itself.

Quantitative Data Summary

CompoundIn Vivo Half-life (t½) in Mouse PlasmaKey Structural ModificationReference
AI-4-5737 minutes-[2]
AI-10-49380 minutesTrifluoromethoxy substitution and bivalent linker[1][3][4]

Experimental Protocols

Murine Pharmacokinetic Study Protocol

1. Animal Model:

  • Use a sufficient number of healthy, age- and weight-matched mice (e.g., C57BL/6 or as relevant to the disease model). House animals in accordance with institutional guidelines.

2. Compound Formulation and Administration:

  • Prepare the test compound in a suitable vehicle (e.g., a solution of DMSO, PEG, and saline).

  • Administer a single dose of the compound to each mouse via the desired route (e.g., oral gavage or intravenous injection).

3. Blood Sampling:

  • Collect blood samples (~50-100 µL) at predetermined time points post-administration. A typical time course for a compound with an unknown half-life might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.

  • Collect blood via a suitable method (e.g., tail vein, saphenous vein, or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation:

  • Centrifuge the blood samples to separate the plasma.

  • Carefully collect the plasma supernatant and store it at -80°C until analysis.

5. Bioanalysis:

  • Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the test compound in the plasma samples.

6. Pharmacokinetic Analysis:

  • Plot the plasma concentration of the compound versus time.

  • Use pharmacokinetic software to calculate key parameters, including the elimination half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Visualizations

CBFb_SMMHC_RUNX1_Signaling_Pathway cluster_normal Normal Hematopoiesis cluster_aml inv(16) AML cluster_inhibition Inhibition by this compound / AI-10-49 CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binds to DNA DNA RUNX1->DNA Binds to TargetGenes Target Gene Transcription DNA->TargetGenes Regulates CBFb_SMMHC CBFβ-SMMHC (Oncoprotein) RUNX1_aml RUNX1 CBFb_SMMHC->RUNX1_aml Sequesters Deregulated_Transcription Deregulated Gene Transcription RUNX1_aml->Deregulated_Transcription Leukemogenesis Leukemogenesis Deregulated_Transcription->Leukemogenesis AI_compound This compound / AI-10-49 CBFb_SMMHC_inhibited CBFβ-SMMHC AI_compound->CBFb_SMMHC_inhibited Binds to RUNX1_released RUNX1 CBFb_SMMHC_inhibited->RUNX1_released Inhibits binding to Restored_Transcription Restored Gene Transcription RUNX1_released->Restored_Transcription

Caption: CBFβ-SMMHC/RUNX1 signaling pathway in normal and AML cells and its inhibition.

Pharmacokinetic_Study_Workflow start Start: Compound Formulation admin Compound Administration (e.g., Oral Gavage) start->admin sampling Serial Blood Sampling (Multiple Time Points) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Calculate t½, AUC, etc.) analysis->pk_analysis end End: Determine In Vivo Stability pk_analysis->end

Caption: Experimental workflow for a murine pharmacokinetic study.

References

AI-4-57 FRET Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q2: What are the essential reagents and equipment for this assay?

  • Donor-only Control: A sample with only the donor-labeled protein to measure its baseline fluorescence and spectral bleed-through into the acceptor channel.[7]

  • Acceptor-only Control: A sample with only the acceptor-labeled protein to measure its background fluorescence upon direct excitation at the donor's excitation wavelength.[7]

Experimental Workflow

G prep Reagent Preparation (Labeled Proteins, AI-4-57 Dilutions) plate Plate Setup (Controls and Test Compounds) prep->plate dispense_prot Dispense Donor and Acceptor Proteins plate->dispense_prot dispense_comp Add this compound or Vehicle dispense_prot->dispense_comp incubate Incubation dispense_comp->incubate read Read Plate (Measure Donor and Acceptor Fluorescence) incubate->read analyze Data Analysis (Calculate FRET Ratio and IC50) read->analyze

Caption: Experimental workflow for the this compound FRET assay.

Troubleshooting Guide

Low or No FRET Signal
Possible Cause Solution
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on the plate reader are correctly set for your specific donor-acceptor pair. The choice of emission filters is critical for a successful TR-FRET assay.[4]
Low Protein Concentrations Ensure that the final concentrations of the labeled proteins are optimal. A typical concentration for a similar assay is 100 nM for both the Cerulean-Runt domain and Venus-CBFβ.[8] Titrate protein concentrations to find the optimal signal window.
Inactive Proteins Confirm the activity and proper folding of the fluorescently tagged proteins. Improper storage or handling can lead to protein degradation or aggregation.
FRET Pair Spacing The distance between the donor and acceptor fluorophores must be within the Förster distance (typically 1-10 nm) for FRET to occur.[1][2] The location of the fluorescent tags on the proteins is crucial.
pH or Buffer Incompatibility The fluorescence of some proteins can be sensitive to pH and ionic concentrations in the buffer.[9] Optimize the buffer composition to ensure maximal protein activity and fluorophore stability.
High Background Fluorescence
Possible Cause Solution
Autofluorescent Compounds Test compounds may be inherently fluorescent. Measure the fluorescence of the compounds alone at the assay wavelengths and subtract this from the experimental wells. Using Time-Resolved FRET (TR-FRET) can significantly reduce background from short-lived fluorescence.[5][6]
Contaminated Assay Buffer or Plates Use high-quality, non-fluorescent microplates (black plates are recommended for fluorescence assays).[10] Ensure the assay buffer is free of fluorescent contaminants.
Spectral Bleed-Through This occurs when the donor's emission spectrum overlaps with the acceptor's emission filter, or the acceptor is directly excited by the donor's excitation wavelength.[11] Perform control experiments with donor-only and acceptor-only samples to quantify and correct for bleed-through.[12]
Light Scatter Precipitated compounds or aggregated proteins can cause light scattering. Centrifuge samples before reading or filter compounds if necessary. TR-FRET can also help mitigate interference from light scatter.[6]
Inconsistent or Variable Results
Possible Cause Solution
Pipetting Errors Inconsistent volumes of reagents, especially at low volumes, can lead to high variability. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening.
Incomplete Mixing Ensure thorough mixing of reagents in the wells without introducing bubbles. A brief centrifugation step after reagent addition can help.
Temperature Fluctuations Maintain a stable temperature during incubation and reading, as temperature can affect both protein binding and fluorophore quantum yield.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reagents and alter results. Avoid using the outermost wells or ensure proper sealing of the plate during incubation.
Photobleaching
Possible Cause Solution
Excessive Excitation Light Intensity Photobleaching is the irreversible destruction of a fluorophore due to prolonged exposure to excitation light.[13] Reduce the intensity of the excitation light or the exposure time.
Repeated Measurements of the Same Well Minimize the number of readings per well. If kinetic measurements are necessary, optimize the time intervals and exposure settings to reduce photobleaching.
Acceptor Photobleaching Affecting Donor Signal In some FRET methods like acceptor photobleaching FRET, the acceptor is intentionally bleached.[14][15][16] However, unintentional bleaching during a standard sensitized emission assay will lead to inaccurate results. Protect samples from light as much as possible.

Troubleshooting Flowchart

G start Problem with FRET Assay Results q1 Is there a low or no FRET signal? start->q1 a1_1 Check instrument settings (filters, wavelengths). q1->a1_1 Yes q2 Is there high background fluorescence? q1->q2 No a1_2 Verify protein concentrations and activity. a1_1->a1_2 a1_3 Confirm suitability of FRET pair and tag locations. a1_2->a1_3 a1_3->q2 a2_1 Test for compound autofluorescence. q2->a2_1 Yes q3 Are the results inconsistent? q2->q3 No a2_2 Use TR-FRET to reduce short-lived background. a2_1->a2_2 a2_3 Perform spectral bleed-through correction. a2_2->a2_3 a2_3->q3 a3_1 Check pipetting accuracy and mixing. q3->a3_1 Yes q4 Is photobleaching observed? q3->q4 No a3_2 Control for temperature and edge effects. a3_1->a3_2 a3_2->q4 a4_1 Reduce excitation intensity or exposure time. q4->a4_1 Yes end Assay Optimized q4->end No a4_2 Minimize repeated readings of the same well. a4_1->a4_2 a4_2->end

Caption: A decision tree for troubleshooting FRET assay results.

Detailed Experimental Protocol: this compound FRET Assay

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Reagent Preparation:

  • Reconstitute fluorescently labeled CBFβ (Donor) and RUNX1 Runt domain (Acceptor) in the recommended assay buffer to create stock solutions.
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Create a serial dilution of this compound in assay buffer to generate a concentration gradient for IC50 determination.

2. Assay Procedure:

  • In a black, low-volume 384-well plate, add the diluted this compound or vehicle control (e.g., DMSO in assay buffer).
  • Add the donor-labeled CBFβ and acceptor-labeled RUNX1 Runt domain to each well to a final concentration of 100 nM each.[8]
  • Include control wells:
  • Positive Control: Labeled proteins with vehicle.
  • Negative Control: Labeled proteins with a saturating concentration of this compound.
  • Donor Only: Donor-labeled protein with vehicle.
  • Acceptor Only: Acceptor-labeled protein with vehicle.
  • Buffer Blank: Assay buffer only.
  • Mix the plate gently on a plate shaker.
  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes), protected from light.

3. Data Acquisition:

  • Set the microplate reader to the appropriate excitation and emission wavelengths for your FRET pair (e.g., for a Cerulean/Venus pair, excite at ~430 nm and read emissions at ~474 nm for Cerulean and ~525 nm for Venus).[8]
  • For TR-FRET, incorporate a time delay between excitation and fluorescence detection.[17]

4. Data Analysis:

  • Correct for background fluorescence by subtracting the signal from the buffer blank wells.
  • Calculate the FRET ratio for each well, typically the ratio of the acceptor emission to the donor emission (e.g., 525 nm / 474 nm).[8]
  • Plot the FRET ratio against the logarithm of the this compound concentration.
  • Fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

Parameter Typical Value/Range Notes
Protein Concentration 50 - 200 nMOptimal concentration should be determined experimentally to maximize the signal-to-background ratio.[18] A concentration of 100 nM has been used for a similar assay.[8]
This compound IC50 ~22 µMThis is the reported IC50 for the interaction of CBFβ SMMHC-RUNX1 and may vary depending on the specific assay conditions.[3]
Assay Window (S/B) >5A signal-to-background ratio of 5 or greater is generally considered suitable for screening assays.[4][19]
Z'-factor >0.5A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay for high-throughput screening.[19]
Time Delay (TR-FRET) 50 - 150 µsThis delay allows for the decay of short-lived background fluorescence, improving the signal-to-noise ratio.[6][19]

References

optimizing AI-4-57 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting and FAQs

A1: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a range of concentrations around the published IC50 value of 22 μM for the inhibition of the CBFβ-SMMHC-RUNX1 interaction.[1] We recommend a concentration range of 1 μM to 100 μM. For sensitive cell lines, or if cytotoxicity is a concern, a lower starting range (e.g., 0.1 μM to 20 μM) may be more appropriate.

Q2: I am observing high levels of cell death, even at concentrations around the IC50. What could be the cause?

A2: There are several potential reasons for excessive cytotoxicity:

  • DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low and consistent across all wells, typically ≤ 0.5%. High concentrations of DMSO can be toxic to cells.[2]

  • Confluence of Cells: Cell density can influence the apparent toxicity of a compound. Ensure you are seeding cells at a consistent and optimal density for your specific cell line and assay duration.

Quantitative Data Summary

CompoundAssay TypeTargetIC50Cell LineReference
AI-4-57 FRET AssayCBFβ-SMMHC-RUNX122 ± 8 μMN/A[1]
AI-10-49 FRET AssayCBFβ-SMMHC-RUNX10.26 μMN/A
AI-10-47 Cell ViabilityN/A> 10 µM (in primary inv(16) AML cells)Primary inv(16) AML Cells[1]
AI-10-49 Cell ViabilityN/A~5-10 µM (in primary inv(16) AML cells)Primary inv(16) AML Cells[1]

Experimental Protocols

Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Co-Immunoprecipitation (Co-IP)

Materials:

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-RUNX1 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE loading buffer

  • Anti-CBFβ and anti-RUNX1 antibodies for western blotting

Procedure:

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold Co-IP lysis buffer and incubate on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube. Reserve a small aliquot as the "input" control.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Add the anti-RUNX1 antibody to the lysate and incubate overnight at 4°C on a rotator.

  • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Pellet the beads and wash them 3-5 times with ice-cold wash buffer.

  • Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE loading buffer.

Visualizations

Signaling_Pathway cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML cluster_2 Effect of this compound CBFb CBFβ RUNX1_n RUNX1 CBFb->RUNX1_n Binds & Stabilizes DNA_n Target Gene Promoters RUNX1_n->DNA_n Binds Transcription_n Normal Gene Expression (e.g., RUNX3, CSF1R) DNA_n->Transcription_n Activates CBFb_SMMHC CBFβ-SMMHC (Fusion Protein) RUNX1_d RUNX1 CBFb_SMMHC->RUNX1_d Sequesters (High Affinity) MYC MYC Expression CBFb_SMMHC->MYC Maintains DNA_d Target Gene Promoters RUNX1_d->DNA_d Binding Blocked Repression Repression of RUNX1 Target Genes DNA_d->Repression AI457 This compound CBFb_SMMHC_i CBFβ-SMMHC AI457->CBFb_SMMHC_i Inhibits Binding RUNX1_r RUNX1 (Released) CBFb_SMMHC_i->RUNX1_r Releases DNA_r Target Gene Promoters RUNX1_r->DNA_r Binds MYC_r MYC Repression RUNX1_r->MYC_r Represses Transcription_r Restored Gene Expression (e.g., RUNX3, CSF1R) DNA_r->Transcription_r Activates Apoptosis Apoptosis MYC_r->Apoptosis

Experimental_Workflow cluster_workflow General Workflow for Testing this compound cluster_assays Endpoint Assay Options start 1. Cell Seeding (e.g., 96-well plate) treatment 2. This compound Treatment (Dose-response & Vehicle Control) start->treatment incubation 3. Incubation (24-72 hours) treatment->incubation endpoint 4. Endpoint Assay incubation->endpoint viability Cell Viability (e.g., MTT Assay) endpoint->viability coip Protein Interaction (Co-IP) endpoint->coip gene_exp Gene Expression (qRT-PCR) endpoint->gene_exp analysis 5. Data Analysis viability->analysis coip->analysis gene_exp->analysis

References

Technical Support Center: AI-4-57 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

A2: Common issues include incomplete reaction leading to low yields, formation of side products due to the reactivity of the starting materials, and potential degradation of the product under harsh reaction conditions. Careful control of reaction temperature and stoichiometry is crucial.

Troubleshooting Guides

Synthesis Troubleshooting
Observed Issue Potential Cause Recommended Solution
Low to no product formation (checked by TLC/LC-MS) Incomplete reaction due to insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Poor quality of starting materials (o-phenylenediamine or pyridine-2-carboxaldehyde derivatives).Verify the purity of starting materials by NMR or other analytical techniques. Purify starting materials if necessary.
Incorrect stoichiometry of reactants.Ensure accurate measurement of starting materials. A slight excess of one reactant may be beneficial; this can be determined empirically.
Presence of multiple spots on TLC, indicating side products Oxidation of o-phenylenediamine starting material.Use freshly purified o-phenylenediamine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of N-oxide on the pyridine ring.Avoid overly harsh oxidizing conditions. If oxidation is a persistent issue, consider using a milder oxidant for any necessary steps.
Self-condensation of the aldehyde or other side reactions.Control the reaction temperature carefully, as higher temperatures can promote side reactions. Add the aldehyde slowly to the reaction mixture.
Purification Troubleshooting (Flash Column Chromatography)
Observed Issue Potential Cause Recommended Solution
Poor separation of AI-4-57 from impurities Inappropriate solvent system for elution.Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation (Rf of this compound ideally between 0.2-0.4). Consider using a gradient elution.
Overloading of the column.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the silica gel weight.
This compound is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, consider using a more polar solvent system, possibly containing a small percentage of methanol or another polar modifier.
Compound has decomposed on the silica gel.This compound may be sensitive to the acidic nature of silica gel. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
Streaking or tailing of the product band The compound is not fully soluble in the mobile phase.Ensure the crude material is fully dissolved before loading. If solubility is an issue, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.
Presence of highly polar impurities.Pre-treat the crude sample to remove highly polar impurities before chromatography (e.g., an aqueous wash).
Presence of a new, more polar spot after purification Decomposition of this compound on the column (e.g., O-demethylation).Minimize the time the compound spends on the column by using a faster flow rate. Consider using a less acidic stationary phase or deactivating the silica gel.

Experimental Protocols

General Synthesis Protocol for this compound
  • Reactant Preparation: Dissolve the substituted o-phenylenediamine in a suitable solvent (e.g., ethanol, acetic acid).

  • Condensation: Add the pyridine-2-carboxaldehyde derivative to the solution. The reaction may be heated to facilitate the condensation and cyclization.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is typically cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure. The crude product is then often subjected to an aqueous work-up to remove inorganic salts and highly polar impurities.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Flash Column Chromatography Protocol
  • Column Packing: A glass column is slurry-packed with silica gel in the initial, least polar solvent of the chosen eluent system.

  • Elution: The column is eluted with the chosen solvent system. A gradient of increasing polarity is often used to first elute non-polar impurities and then the desired product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants o-Phenylenediamine + Pyridine-2-carboxaldehyde Reaction Condensation Reaction Reactants->Reaction Solvent, Heat Workup Aqueous Work-up Reaction->Workup Crude Crude this compound Workup->Crude FlashChrom Flash Column Chromatography Crude->FlashChrom Fraction_Analysis TLC Analysis of Fractions FlashChrom->Fraction_Analysis Pure_Product Pure this compound Fraction_Analysis->Pure_Product Combine Pure Fractions Characterization NMR, Mass Spec Pure_Product->Characterization

Troubleshooting_Logic Start Synthesis Issue Observed LowYield Low Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No CheckReactants Check Reactant Purity & Stoichiometry LowYield->CheckReactants Yes InertAtmosphere Use Inert Atmosphere SideProducts->InertAtmosphere Yes OptimizeConditions Optimize Reaction Time & Temperature CheckReactants->OptimizeConditions ControlTemp Control Temperature & Addition Rate InertAtmosphere->ControlTemp

Signaling_Pathway RUNX1 RUNX1 DNA DNA RUNX1->DNA Binds to Transcription Gene Transcription CBFbeta CBFβ CBFbeta->RUNX1 Enhances DNA Binding AI457 This compound AI457->CBFbeta Inhibits Interaction

References

refining AI-4-57 treatment protocols in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

<

Frequently Asked Questions (FAQs)

General
Formulation & Administration
    • A3: For poorly soluble kinase inhibitors, a multi-component vehicle system is often necessary.[5] A common and effective formulation is 10% DMSO, 5% Tween 80, and 85% sterile saline.[6] Alternative vehicles for oral administration can include methyl cellulose (MC) or hydroxypropyl-β-cyclodextrin (HP-β-CD).[5][7] A vehicle-only control group must always be included in the study design.

  • Q4: What is the recommended route of administration?

In Vivo Efficacy Studies
    • A5: Treatment should begin once tumors are palpable and have reached a predetermined average size, typically 100-150 mm³. This ensures that the treatment effect is measured on established tumors rather than preventing tumor formation.

    • A6: Pharmacodynamic (PD) biomarker analysis is essential.[1][2] This involves collecting tumor samples at specific time points after dosing (e.g., 2, 8, and 24 hours) to measure the phosphorylation status of downstream targets.[9] Key biomarkers for the PI3K pathway include phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6).[10] A significant reduction in the levels of these proteins indicates target engagement.

Toxicity & Animal Welfare
    • A7: Common toxicities are often mechanism-based.[3][11] Inhibition of PI3Kα is frequently associated with transient hyperglycemia and rash.[3][11][12] PI3Kδ inhibition can lead to gastrointestinal issues like diarrhea or colitis, and transaminitis (elevated liver enzymes).[3][11][12] Monitor animals closely for weight loss, changes in behavior, and skin condition.

  • Q8: How should I manage hyperglycemia observed during treatment?

    • A8: Transient hyperglycemia is a known on-target effect of PI3Kα inhibition.[12][13] Monitor blood glucose levels regularly (e.g., 2-4 hours post-dose). For most preclinical studies, this effect is monitored without intervention. However, if severe or sustained, dose reduction or a modified dosing schedule may be required.

Troubleshooting Guide

  • Issue 1: Lack of Efficacy (No significant tumor growth inhibition)

    • Possible Cause 1: Suboptimal Formulation/Bioavailability: The compound may not be adequately absorbed.

      • Solution: Re-evaluate the vehicle. Consider micronizing the compound powder to improve suspension. For oral dosing, ensure the gavage is performed correctly. Perform a pilot pharmacokinetic (PK) study to measure plasma drug concentrations and confirm systemic exposure.

    • Possible Cause 2: Insufficient Target Engagement: The dose may be too low to effectively inhibit the PI3K pathway in the tumor.

      • Solution: Conduct a dose-escalation study and perform pharmacodynamic (PD) analysis on tumor tissue.[14] Collect tumors at peak plasma concentration time-points and analyze for p-AKT and p-S6 levels via Western blot or immunohistochemistry to confirm pathway inhibition.[10]

    • Possible Cause 3: Tumor Model Resistance: The selected cancer cell line may have intrinsic or acquired resistance mechanisms, such as mutations in parallel signaling pathways like RAS/MAPK.[15]

  • Issue 2: Unexpected Animal Toxicity (e.g., >20% body weight loss, severe lethargy)

    • Possible Cause 1: Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially at high concentrations or with frequent dosing.[5]

      • Solution: Run a separate cohort of animals treated only with the vehicle to assess its tolerability. If the vehicle is toxic, explore alternative formulations (see FAQ Q3).

    • Possible Cause 2: On-Target Toxicity: The observed toxicity may be an expected, but severe, consequence of inhibiting the PI3K pathway.[17]

      • Solution: Reduce the dose or change the dosing schedule (e.g., from daily to every other day). Implement supportive care measures as per institutional guidelines. For example, severe diarrhea might require hydration support.[13]

Data Summaries

Table 1: Hypothetical Dose-Dependent Toxicity of AI-4-57 in Mice (14-Day Study)

Dose (mg/kg, oral) Mean Body Weight Change (%) Mortality (%) Observed Toxicities
Vehicle Control +5.2% 0% None
25 +1.5% 0% Mild, transient hyperglycemia (2h post-dose)
50 -4.8% 0% Moderate hyperglycemia, mild diarrhea
100 -15.3% 10% Severe hyperglycemia, moderate diarrhea, rash

| 200 | -22.1% | 40% | Severe weight loss, severe diarrhea, lethargy |

Table 2: Hypothetical Efficacy and Pharmacodynamic (PD) Readouts in a Xenograft Model

Treatment Group Tumor Growth Inhibition (TGI, %) p-AKT Inhibition (%, 4h post-dose) p-S6 Inhibition (%, 4h post-dose)
Vehicle Control 0% 0% 0%
This compound (25 mg/kg) 35% 45% 30%
This compound (50 mg/kg) 68% 85% 75%

Experimental Protocols & Visualizations

Protocol: Mouse Xenograft Efficacy Study
  • Cell Culture & Implantation:

    • Culture human cancer cells (e.g., BT474) under standard conditions.

    • Harvest cells during logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells into the flank of female athymic nude mice.

  • Tumor Monitoring & Randomization:

    • Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).

    • When average tumor volume reaches 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).

    • Administer the formulation or vehicle control via oral gavage once daily at the specified dose (e.g., 50 mg/kg) in a volume of 10 mL/kg.

  • Efficacy & Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily, observing for clinical signs of toxicity.

    • Euthanize animals if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%, or as per institutional guidelines.

  • Pharmacodynamic Analysis:

    • At specified time points (e.g., 4 and 24 hours) post-dose, euthanize animals and excise tumors.

    • Snap-freeze tumors in liquid nitrogen for subsequent Western blot analysis of p-AKT, total AKT, p-S6, and total S6.

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT AKT->pAKT Phosphorylates mTORC1 mTORC1 pAKT->mTORC1 Activates S6K S6K mTORC1->S6K pS6 p-S6 S6K->pS6 Phosphorylates Proliferation Cell Growth & Proliferation pS6->Proliferation AI457 This compound AI457->PI3K Inhibits

workflow A Implant Tumor Cells in Mice B Monitor Tumor Growth A->B C Tumors Reach ~150 mm³ B->C D Randomize into Treatment Groups C->D E Daily Dosing (this compound or Vehicle) D->E I Satellite Group for PD: Single Dose D->I F Monitor Tumor Volume & Body Weight (2x/week) E->F G Endpoint Reached (e.g., Day 21) F->G H Euthanize & Excise Tumors for Analysis G->H J Collect Tumors at 2, 8, 24h Post-Dose I->J

Caption: Standard experimental workflow for a mouse xenograft efficacy and PD study.

troubleshoot_efficacy Start Issue: Lack of Efficacy Q1 Is there evidence of systemic exposure (PK)? Start->Q1 Sol_PK Action: Re-evaluate formulation. Confirm dosing technique. Run pilot PK study. Q1->Sol_PK No Q2 Is there evidence of target engagement (PD)? (p-AKT / p-S6 decrease) Q1->Q2 Yes A1_Yes Yes A1_No No Sol_PD Action: Increase dose. Confirm PD assay validity. Q2->Sol_PD No Sol_Resist Conclusion: Target is inhibited, but tumor is resistant. Action: Test in other models. Consider combination therapy. Q2->Sol_Resist Yes A2_Yes Yes A2_No No

Caption: Troubleshooting logic for addressing a lack of in vivo efficacy.

References

Technical Support Center: Mitigating AI-4-57 Toxicity in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q2: Why am I observing significant cytotoxicity at concentrations close to the IC50 for target inhibition?

A2: This can be due to several factors:

  • On-target toxicity: The PI3K/Akt/mTOR pathway is essential for the survival of many cell types, not just cancer cells.[1][7] Potent inhibition of this pathway can lead to apoptosis even in non-cancerous cells or in cancer cells that are highly dependent on this pathway for survival.

  • Off-target effects: Although designed to be specific, high concentrations of any inhibitor can affect other kinases or cellular processes, leading to toxicity.

  • Cell line sensitivity: Different cell lines have varying dependencies on the PI3K pathway. A cell line that is highly "addicted" to PI3K signaling for survival will be more susceptible to the toxic effects of its inhibition.

Q3: How can I differentiate between on-target and off-target toxicity?

A4: Apoptosis, or programmed cell death, is characterized by distinct morphological changes including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.[8] In contrast, necrosis, or uncontrolled cell death, often results in cell swelling and lysis.[9]

Troubleshooting Guides

Problem 1: High levels of unexpected cell death, even at low concentrations of AI-4-57.
Possible Cause Troubleshooting Step
Contamination Check for signs of bacterial, fungal, or mycoplasma contamination. Discard any contaminated cultures and reagents.[10]
Reagent Instability Ensure this compound is properly stored and has not degraded. Prepare fresh stock solutions.
Incorrect Dosing Verify the concentration of your stock solution and the accuracy of your dilutions.
Cell Culture Conditions Ensure the incubator has the correct temperature and CO2 levels. Check for issues with the culture media, serum, or other supplements.[8]
High Cell Line Sensitivity The chosen cell line may be extremely sensitive to PI3K inhibition. Consider using a cell line with lower dependence on this pathway for initial experiments or performing a dose-response curve to find a non-toxic concentration.
Problem 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to genetic drift and altered cellular responses. Use cells from a consistent and low passage number for all experiments.
Cell Density The confluency of cells at the time of treatment can impact their response to a drug. Seed cells at a consistent density for all experiments.
Variability in Reagents Use the same lot of media, serum, and other reagents for a set of comparable experiments.

Quantitative Data Summary

Cell Line Tumor Type IC50 (p-Akt Inhibition) CC50 (Cytotoxicity) Therapeutic Index (CC50/IC50)
MCF-7Breast Cancer50 nM500 nM10
U-87 MGGlioblastoma75 nM450 nM6
PC-3Prostate Cancer100 nM300 nM3
HCT116Colon Cancer60 nM720 nM12

IC50 (Half-maximal inhibitory concentration) is the concentration of this compound required to inhibit the phosphorylation of Akt by 50%. CC50 (Half-maximal cytotoxic concentration) is the concentration of this compound required to reduce cell viability by 50%.

Key Experimental Protocols

Western Blot for Phospho-Akt (Ser473) Inhibition

Methodology:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[12][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13][15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473). In a separate blot, use an antibody for total Akt as a loading control.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]

Cell Viability Assay (MTT Assay)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Incubation: Incubate for a period that allows for the assessment of cytotoxicity (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[17]

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, to confirm that cell death is occurring through this pathway.[18][19]

Methodology:

  • Lysate Incubation: Add the cell lysate to a 96-well plate.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to each well.[18][19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The signal is proportional to the caspase-3 activity.[20][21]

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhib Inhibition of Apoptosis Proteins (e.g., Bad) Akt->Apoptosis_Inhib Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis_Inhib->Cell_Growth Promotes Survival AI_4_57 This compound AI_4_57->PI3K Inhibition

Experimental_Workflow cluster_assays Parallel Assays start Start: Seed Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 48 hours) treatment->incubation western Western Blot (p-Akt / Total Akt) incubation->western viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Caspase-3) incubation->apoptosis data_analysis Data Analysis: Determine IC50 & CC50 western->data_analysis viability->data_analysis apoptosis->data_analysis conclusion Conclusion: Assess Therapeutic Window data_analysis->conclusion

Troubleshooting_Tree start High Cell Death Observed q1 Is cell death seen in control? start->q1 a1_yes Check Culture Conditions: Media, CO2, Temp, Contamination q1->a1_yes Yes a1_no Is toxicity dose-dependent? q1->a1_no No a2_yes Toxicity likely due to This compound a1_no->a2_yes a2_no Re-evaluate compound stability & dilution a1_no->a2_no q3 Perform Rescue Experiment (e.g., with myr-Akt) a2_yes->q3 q4 Is toxicity rescued? q3->q4 a4_yes On-Target Toxicity q4->a4_yes Yes a4_no Off-Target Toxicity q4->a4_no No

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

strategies to increase the potency of AI-4-57 derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

A2: Structure-activity relationship (SAR) studies have identified several key features:

  • The 2-pyridyl benzimidazole core: This scaffold is essential for binding to CBFβ.

  • Substitution at the 5-position of the pyridine ring: This position is tolerant to modifications and can be used to attach linkers for creating bivalent inhibitors with significantly enhanced potency.

Troubleshooting Guides

Synthesis and Purification

Q4: I am observing low yields in the Suzuki coupling reaction to form the 2-pyridyl-benzimidazole core. What are the common causes and solutions?

A4: Low yields in Suzuki couplings involving pyridine and benzimidazole precursors can be common. Here are some troubleshooting steps:

  • Problem: Degradation of the pyridine boronic acid.

    • Solution: Pyridine boronic acids can be unstable and prone to protodeboronation.[3] Use freshly prepared or high-quality commercial boronic acid. Alternatively, consider using more stable derivatives like pyridine boronic esters (e.g., pinacol esters).

  • Problem: Catalyst deactivation.

    • Solution: The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium catalyst and inhibit its activity. Using bulky, electron-rich phosphine ligands such as XPhos or SPhos can mitigate this issue.[4] Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation.[5]

  • Problem: Poor solubility of reagents.

    • Solution: A mixture of solvents, such as MeCN/H₂O or Dioxane/H₂O, is often used.[3] Ensure adequate stirring and temperature to maintain solubility.

  • Problem: Side reactions.

    • Solution: Homocoupling of the boronic acid can occur in the presence of oxygen.[5] Rigorous degassing is crucial. Nitrile group hydrolysis on a picolinonitrile substrate can be minimized by using a milder base (e.g., K₂CO₃ instead of K₃PO₄) and lower reaction temperatures.[4]

A5: Purification of benzimidazole-containing compounds can be challenging due to their polarity and potential for metal chelation.

  • Problem: Tailing on silica gel chromatography.

    • Solution: The basic nitrogens on the benzimidazole and pyridine moieties can interact strongly with the acidic silica gel. To counteract this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.

  • Problem: Removal of residual palladium catalyst.

    • Solution: If the product is contaminated with palladium, it can often be removed by washing the organic solution with an aqueous solution of a chelating agent like thiourea or by using a metal scavenger resin.

  • Problem: Product insolubility.

    • Solution: Benzimidazole derivatives can sometimes be poorly soluble. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be an effective purification method for crystalline products.[6]

Potency Assessment (TR-FRET Assay)

Q6: My TR-FRET assay for CBFβ-RUNX1 inhibition is showing a low signal-to-background ratio. How can I improve it?

A6: A low signal-to-background (S/B) ratio can compromise the reliability of your results. Here are some optimization strategies:

  • Problem: Suboptimal protein concentrations.

    • Solution: Titrate both the donor (e.g., Eu-labeled antibody) and acceptor (e.g., fluorescently tagged protein) concentrations to find the optimal ratio that maximizes the FRET signal in the absence of an inhibitor.

  • Problem: High background fluorescence.

    • Solution: Ensure that the buffer components do not contribute to background fluorescence. Some compounds in your library might be autofluorescent. Time-resolved FRET (TR-FRET) is designed to minimize this by introducing a delay between excitation and emission reading.[7] Check if your plate reader settings are optimized for TR-FRET.

  • Problem: Inefficient energy transfer.

    • Solution: The distance and orientation between the donor and acceptor fluorophores are critical. Ensure that the tags on your proteins do not sterically hinder the protein-protein interaction.

Q7: I am observing a high rate of false positives/negatives in my high-throughput screen. What could be the cause?

A7: False positives and negatives are common in HTS campaigns.

  • Problem: Compound interference.

    • Solution: Some compounds can absorb light at the excitation or emission wavelengths, leading to signal quenching (false positive). Other compounds may be fluorescent themselves, interfering with the signal (can be either false positive or negative). Always perform a counterscreen with the compound alone to identify such interferences.

  • Problem: Assay instability.

    • Solution: The TR-FRET signal should be stable over the incubation period. Monitor the signal over time to ensure that the assay has reached equilibrium and is not drifting.[7] DMSO concentration can also affect the assay; it's recommended to keep it consistent and typically around 1% or lower.[7]

  • Problem: Inactive protein.

    • Solution: Ensure the purity and activity of your CBFβ and RUNX1 proteins. Improper folding or degradation can lead to a loss of interaction and a failed assay.

Data Presentation

Compound IDStructureModification from AI-4-57FRET IC50 (µM)
This compound 2-(4-methoxyphenyl)-1H-benzo[d]imidazol-5-yl)(pyridin-2-yl)methanone-22[1]
AI-4-88 2-phenyl-1H-benzo[d]imidazol-5-yl)(pyridin-2-yl)methanoneLacks the methoxy groupInactive[1]
AI-10-47 (pyridin-2-yl)(2-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazol-5-yl)methanoneMethoxy group replaced with trifluoromethoxy5.3[2]
AI-10-104 Bivalent derivative with trifluoromethoxy substitutionBivalent linker and trifluoromethoxy group1.25[2]
AI-4-83 Bivalent derivative of this compoundSeven-atom PEG linker at pyridine 5-position0.35[1]

Experimental Protocols

General Protocol for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
  • Reagents and Buffers:

    • Assay Buffer: e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

    • CBFβ protein (e.g., His-tagged).

    • RUNX1 Runt domain (e.g., GST-tagged).

    • Europium-labeled anti-His antibody (Donor).

    • Allophycocyanin (APC) or other suitable fluorophore-labeled anti-GST antibody (Acceptor).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer containing a constant final DMSO concentration (e.g., 1%).

    • In a 384-well microplate, add the test compound dilutions.

    • Add the CBFβ and RUNX1 proteins to the wells at their predetermined optimal concentrations.

    • Add the Eu-labeled anti-His antibody and the APC-labeled anti-GST antibody.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compounds Prepare Compound Dilutions add_compounds Add Compounds to Plate prep_compounds->add_compounds prep_proteins Prepare Protein and Antibody Mix add_mix Add Protein/Antibody Mix to Plate prep_proteins->add_mix add_compounds->add_mix incubate Incubate at RT add_mix->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze_data Calculate Ratio and Determine IC50 read_plate->analyze_data

signaling_pathway cluster_nucleus Nucleus cluster_inhibition Inhibition CBF_RUNX1 CBFβ-RUNX1 Complex DNA Target Gene Promoter CBF_RUNX1->DNA binds to Transcription Gene Transcription DNA->Transcription RUNX1 RUNX1 RUNX1->CBF_RUNX1 binds CBFbeta CBFβ CBFbeta->CBF_RUNX1 binds AI_4_57 This compound Derivative AI_4_57->CBF_RUNX1 inhibits formation AI_4_57->CBFbeta allosterically binds

References

Validation & Comparative

A Comparative Guide to CBFβ Inhibitors: AI-4-57 and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CBFβ Inhibition

Core Binding Factor (CBF) is a heterodimeric transcription factor essential for normal hematopoiesis. It consists of a DNA-binding α subunit (RUNX1, RUNX2, or RUNX3) and a non-DNA-binding β subunit (CBFβ). The interaction between RUNX and CBFβ is crucial for the stability and DNA-binding affinity of the complex. In certain types of acute myeloid leukemia (AML), such as those with an inversion of chromosome 16 (inv(16)), a fusion protein, CBFβ-SMMHC, is formed. This oncoprotein outcompetes wild-type CBFβ for binding to RUNX1, leading to dysregulated gene expression and leukemogenesis. Consequently, inhibiting the interaction between CBFβ or the oncogenic CBFβ-SMMHC and RUNX1 has emerged as a promising therapeutic strategy.

Performance Comparison of CBFβ Inhibitors

Inhibitory Activity and Cellular Effects

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the compounds against the CBFβ-SMMHC/RUNX1 interaction and their impact on the viability of leukemia cell lines.

InhibitorTarget InteractionIC50 (Interaction)Cell LineIC50 (Cell Viability)Reference
AI-4-57 CBFβ-SMMHC/RUNX122 µMME-1 (inv(16))Modest activity[1]
AI-10-49 CBFβ-SMMHC/RUNX10.26 µMME-1 (inv(16))0.6 µM[1]
Ro5-3335 RUNX1/CBFβNot specifiedME-1 (inv(16))1.1 µM
Kasumi-1 (t(8;21))21.7 µM[2]
REH (t(12;21))17.3 µM[2]
In Vivo Efficacy
InhibitorMouse ModelDosing RegimenKey FindingsReference
AI-10-49 Cbfb+/MYH11:Ras+/G12D leukemia transplant200 mg/kg/day (10 days)Delayed leukemia latency (median 61 days vs. 33.5 days in control)[1]
Ro5-3335 Cbfb-MYH11 leukemia transplant300 mg/kg/day (oral, 30 days)Reduced leukemia burden and infiltration in liver, bone marrow, and spleen[3]

Specificity and Mechanism of Action

Ro5-3335: In contrast, Ro5-3335 is a benzodiazepine derivative that inhibits the interaction between RUNX1 and both wild-type CBFβ and the CBFβ-SMMHC fusion protein[4][7]. This broader spectrum of activity suggests it may be effective in other leukemias dependent on RUNX1 activity but could also lead to off-target effects.

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay for CBFβ-RUNX1 Interaction

This protocol outlines a FRET-based assay to screen for and characterize inhibitors of the CBFβ-RUNX1 protein-protein interaction.

Objective: To measure the inhibition of the interaction between CBFβ and RUNX1 by small molecules.

Materials:

  • Purified recombinant Cerulean (CFP)-tagged RUNX1 Runt domain protein.

  • Purified recombinant Venus (YFP)-tagged CBFβ protein.

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.

  • 384-well black, clear-bottom microplates.

  • Plate reader capable of measuring fluorescence at 474 nm (CFP emission) and 525 nm (YFP/FRET emission) with excitation at 430 nm.

Procedure:

  • Prepare a master mix of Cerulean-Runt domain and Venus-CBFβ in the assay buffer to a final concentration of 100 nM each.

  • Dispense 10 µL of the protein master mix into each well of the 384-well plate.

  • Add 100 nL of test compounds at various concentrations (typically a serial dilution) or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity in each well using the plate reader. Excite at 430 nm and record emission at 474 nm and 525 nm.

  • Calculate the FRET ratio by dividing the emission intensity at 525 nm by the emission intensity at 474 nm.

  • Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

CBFβ-SMMHC Signaling Pathway in inv(16) AML

The diagram below illustrates the key components and interactions within the CBFβ-SMMHC signaling pathway in inv(16) AML. The oncoprotein CBFβ-SMMHC sequesters RUNX1, preventing it from regulating its target genes, including the proto-oncogene MYC.

CBF_SMMHC_Pathway cluster_nucleus Nucleus CBFb_SMMHC CBFβ-SMMHC (Oncoprotein) RUNX1 RUNX1 CBFb_SMMHC->RUNX1 binds and sequesters Leukemia Leukemogenesis CBFb_SMMHC->Leukemia promotes MYC_gene MYC Gene RUNX1->MYC_gene represses Apoptosis Apoptosis MYC_gene->Apoptosis inhibits Inhibitor CBFβ Inhibitor (e.g., AI-10-49) Inhibitor->CBFb_SMMHC inhibits

Caption: CBFβ-SMMHC pathway in inv(16) AML.

FRET Assay Experimental Workflow

The following diagram outlines the workflow for the Fluorescence Resonance Energy Transfer (FRET) assay used to measure the inhibition of the CBFβ-RUNX1 interaction.

FRET_Workflow Start Start Prepare_Reagents Prepare Reagents: - CFP-RUNX1 - YFP-CBFβ - Assay Buffer Start->Prepare_Reagents Dispense_Proteins Dispense Protein Mix into 384-well plate Prepare_Reagents->Dispense_Proteins Add_Compounds Add Test Compounds and Controls (DMSO) Dispense_Proteins->Add_Compounds Incubate Incubate at RT for 30 min Add_Compounds->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 430nm, Em: 474nm, 525nm) Incubate->Measure_Fluorescence Calculate_Ratio Calculate FRET Ratio (525nm / 474nm) Measure_Fluorescence->Calculate_Ratio Analyze_Data Analyze Data and Determine IC50 Calculate_Ratio->Analyze_Data End End Analyze_Data->End

References

Validating the Specificity of AI-4-57 for CBFβ-SMMHC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Performance Comparison of CBFβ-SMMHC Inhibitors

CompoundTarget InteractionAssay TypeIC50 (µM)Cell Line/SystemReference
AI-4-57 CBFβ-SMMHC/RUNX1FRET22Biochemical[1][2]
AI-10-49 CBFβ-SMMHC/RUNX1FRET0.26Biochemical[2]
AI-10-49 Cell ViabilityCellular0.6ME-1 (inv(16)+)[2]
AI-10-49 Cell ViabilityCellular>25Normal Human Bone Marrow[2]
AI-4-88 CBFβ-SMMHC/RUNX1FRETInactiveBiochemical[1]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

This biochemical assay was employed to screen for and quantify the inhibition of the CBFβ-SMMHC and RUNX1 interaction.[1]

  • Principle: FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor). In this assay, the Runt domain of RUNX1 is fused to a Cerulean fluorescent protein (donor) and CBFβ-SMMHC to a Venus fluorescent protein (acceptor). When these proteins interact, the excitation of Cerulean leads to the emission of light from Venus. An inhibitor that disrupts this interaction will prevent this energy transfer.

  • Protocol:

    • 10 nM of the Cerulean-Runt domain fusion protein and 10 nM of the Venus-CBFβ-SMMHC fusion protein are incubated together.[1]

    • The ratio of emission intensities at 525 nm (Venus) and 474 nm (Cerulean) is measured.[1]

    • A decrease in the 525/474 nm emission ratio indicates inhibition of the protein-protein interaction.

    • IC50 values are calculated from the dose-response curves of at least three independent measurements.[1]

Co-Immunoprecipitation (Co-IP) Assay
  • Principle: Co-IP is used to identify protein-protein interactions. An antibody targeting a specific protein (the "bait") is used to pull it out of a cell lysate, along with any proteins bound to it (the "prey").

  • Protocol:

    • The cells are lysed to release their protein contents.

    • An antibody specific to RUNX1 is added to the lysate to immunoprecipitate RUNX1 and its binding partners.

    • The immunoprecipitated complex is then analyzed by Western blotting using an antibody against CBFβ-SMMHC to detect the amount of co-precipitated fusion protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR can detect changes in the chemical environment of atomic nuclei within a protein upon ligand binding.

  • Protocol:

    • An 15N-1H Heteronuclear Single Quantum Coherence (HSQC) spectrum is acquired for the protein of interest (e.g., CBFβ) alone.[1]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow for validating inhibitor specificity.

cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML Pathogenesis cluster_2 Therapeutic Intervention CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binds & Stabilizes DNA DNA RUNX1->DNA Binds TargetGenes Target Gene Expression DNA->TargetGenes Regulates CBFb_SMMHC CBFβ-SMMHC RUNX1_2 RUNX1 CBFb_SMMHC->RUNX1_2 Sequesters DNA_2 DNA RUNX1_2->DNA_2 Binding Inhibited DeregulatedGenes Deregulated Gene Expression DNA_2->DeregulatedGenes Leads to Leukemia Leukemia DeregulatedGenes->Leukemia AI457 This compound CBFb_SMMHC_2 CBFβ-SMMHC AI457->CBFb_SMMHC_2 Binds to CBFβ moiety RUNX1_3 RUNX1 CBFb_SMMHC_2->RUNX1_3 Interaction Blocked DNA_3 DNA RUNX1_3->DNA_3 Binding Restored RestoredGenes Restored Gene Expression DNA_3->RestoredGenes

cluster_workflow Specificity Validation Workflow cluster_biochem Biochemical Validation cluster_cellular Cellular Validation start Hypothesis: Compound specifically inhibits CBFβ-SMMHC/RUNX1 FRET FRET Assay (IC50 Determination) start->FRET Test in vitro potency NMR NMR Spectroscopy (Direct Binding) start->NMR Identify direct binding partner CoIP Co-Immunoprecipitation (Cellular Interaction) FRET->CoIP Validate in cellular context conclusion Conclusion: Compound demonstrates specificity for CBFβ-SMMHC NMR->conclusion Viability Cell Viability Assays (inv(16)+ vs. Normal Cells) CoIP->Viability Assess selective cytotoxicity Viability->conclusion

References

Comparative Analysis of AI-4-57 and its Analogs: Potent Inhibitors of the CBFβ-RUNX Protein-Protein Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison of AI-4-57 and its Analogs

Compound IDFRET IC50 (µM) vs. CBFβ-RUNX1Cell-Based Assay PerformanceNotes
This compound 22 - 34.3[1][2]Modest activity in leukemia cell lines[3]Initial lead compound, binds to CBFβ allosterically[2][4]
AI-4-88 > 25 (inactive)[5]Inactive control compound[5][6]Lacks the methoxy functionality of this compound
AI-10-47 3.2[1][2][7]Significant growth inhibition of multiple leukemia cell lines[3]More potent analog of this compound
AI-10-49 0.26 (vs. CBFβ-SMMHC-RUNX1)[1]Potent and selective against inv(16) AML cells (ME-1 IC50 = 0.6 µM)[8]Bivalent compound with enhanced potency against the leukemic fusion protein
AI-10-104 1.25[2]Broad activity against leukemia and ovarian cancer cell lines[3][5][6]Dissociates the IKZFs–RUNXs complex[9]
AI-12-126 8.9[2]Active in leukemia cell lines[2]
AI-14-91 3.0[2]Effective in leukemia and ovarian cancer cell lines in vitro[3][6]Limited in vivo efficacy due to short half-life[6]
AI-12-16 1.7[2]
AI-14-55 4.8[2]
AI-14-18 5.0[2]
AI-14-72 1.7[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Förster Resonance Energy Transfer (FRET) Assay for CBFβ-RUNX1 Inhibition

This assay quantitatively measures the inhibition of the CBFβ-RUNX1 protein-protein interaction by small molecules.

Materials:

  • Cerulean (CFP)-fused RUNX1 Runt domain protein

  • Venus (YFP)-fused CBFβ protein

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate)

  • 384-well microplates

Procedure:

  • Prepare a solution containing Cerulean-Runt domain and Venus-CBFβ at a final concentration of 100 nM each in the assay buffer.[2]

  • Dispense the protein mixture into the wells of a 384-well microplate.

  • Add the test compounds at varying concentrations to the wells. Include a DMSO-only control for baseline FRET signal.

  • Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence emission at 474 nm (Cerulean) and 525 nm (Venus) using a plate reader with an excitation wavelength of approximately 430 nm.

  • Calculate the FRET ratio by dividing the emission intensity at 525 nm by the emission intensity at 474 nm.

  • Plot the FRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Co-Immunoprecipitation (Co-IP) Assay for Cellular Target Engagement

This assay is used to confirm that the inhibitor disrupts the CBFβ-RUNX1 interaction within a cellular context.

Materials:

  • Leukemia cell line (e.g., SEM cells)

  • Cell lysis buffer (e.g., modified RIPA buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA)

  • Anti-RUNX1 antibody

  • Protein A/G agarose beads

  • Wash buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies for Western blotting (anti-CBFβ and anti-RUNX1)

Procedure:

  • Treat cultured leukemia cells (e.g., 4 x 10^6 SEM cells) with the test compounds at a specified concentration (e.g., 10 µM) or DMSO for a designated time (e.g., 6 hours).[2]

  • Harvest the cells and lyse them using the cell lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the clarified lysates with an anti-RUNX1 antibody overnight at 4°C with gentle rotation to form immune complexes.

  • Add Protein A/G agarose beads to the lysates and incubate for an additional 1-2 hours to capture the immune complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against CBFβ and RUNX1, followed by appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of co-immunoprecipitated CBFβ in the presence of an active compound indicates disruption of the CBFβ-RUNX1 interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Target Binding Confirmation

NMR spectroscopy is employed to confirm the direct binding of the small molecule inhibitors to the CBFβ protein.

Materials:

  • Isotopically labeled (e.g., ¹⁵N) CBFβ protein

  • NMR buffer

  • NMR spectrometer

Procedure:

  • Acquire a baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the ¹⁵N-labeled CBFβ protein in NMR buffer.

  • Add the test compound to the protein sample at a specific molar ratio.

  • Acquire another ¹H-¹⁵N HSQC spectrum of the protein-ligand mixture.

  • Overlay the two spectra and analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals. Significant CSPs upon ligand addition confirm direct binding of the compound to the protein. Saturation Transfer Difference (STD) NMR can also be used to identify which protons of the ligand are in close proximity to the protein.[2]

Signaling Pathway and Mechanism of Action

The CBFβ-RUNX heterodimer is a crucial transcription factor complex that regulates the expression of genes essential for normal hematopoiesis, including those involved in cell proliferation, differentiation, and survival.[10] In certain leukemias, such as those with the inversion of chromosome 16 (inv(16)), a fusion protein CBFβ-SMMHC is formed. This oncoprotein binds to RUNX1 with high affinity, leading to the dysregulation of target gene expression and promoting leukemogenesis.[10]

CBF_RUNX_Pathway cluster_normal Normal Hematopoiesis cluster_leukemia Leukemia (e.g., inv(16) AML) cluster_inhibition Inhibition by this compound & Analogs CBFb CBFβ Complex CBFβ-RUNX1 Complex CBFb->Complex RUNX1 RUNX1 RUNX1->Complex DNA Target Gene Promoters Complex->DNA Binds Transcription Normal Gene Expression (Proliferation, Differentiation) DNA->Transcription Regulates Dysregulation Aberrant Gene Expression (Blocked Differentiation, Increased Proliferation) DNA->Dysregulation Dysregulates CBFb_SMMHC CBFβ-SMMHC Fusion Protein Oncogenic_Complex Oncogenic Complex CBFb_SMMHC->Oncogenic_Complex RUNX1_leuk RUNX1 RUNX1_leuk->Oncogenic_Complex Oncogenic_Complex->DNA Binds Inhibitor This compound / Analogs Inhibitor->CBFb Binds Allosterically Inhibitor->Complex Inhibits Formation Inhibitor->CBFb_SMMHC Binds Allosterically Inhibitor->Oncogenic_Complex Inhibits Formation

Caption: CBFβ-RUNX signaling in normal and leukemic cells and the mechanism of its inhibition.

References

A Comparative Guide to the Anti-Leukemic Activity of AI-4-57 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Quantitative Comparison of AI-4-57 and Derivatives

CompoundTargetAssay TypeCell Line/ModelIC50 / EfficacySelectivityCitation
This compound CBFβ-SMMHC/RUNX1 InteractionFRET Assay-IC50 = 22 µM-[1]
AI-10-49 CBFβ-SMMHC/RUNX1 InteractionFRET Assay-IC50 = 0.26 µMSpecific for CBFβ-SMMHC over CBFβ[1][2]
AI-10-49 Cell ViabilityMTT AssayME-1 (inv(16))IC50 = 0.6 µMNegligible activity (IC50 > 25 µM) in normal human bone marrow cells.[1][2]
AI-10-49 Cell Viability-Primary inv(16) AML patient blastsReduced viability at 5 and 10 µMNegligible effects on AML blasts with normal karyotype.[4]
AI-10-49 In vivo efficacyMouse model of inv(16) AML-Median latency of leukemia delayed to 61 days vs. 33.5 days in vehicle-treated mice.No obvious toxicity observed after 7 days of administration.[2][5]
AI-10-49 + JQ1 In vivo efficacyMouse model of inv(16) AML-Median latency of leukemia prolonged to 55 days vs. 39 days with AI-10-49 alone and 32 days with JQ1 alone.Synergistic effect observed.[3]

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay for CBFβ-SMMHC/RUNX1 Inhibition

This assay is used to quantify the ability of a compound to disrupt the interaction between CBFβ-SMMHC and the RUNX1 Runt domain.

Materials:

  • Purified, fluorescently tagged proteins: Cerulean-Runt domain and Venus-CBFβ-SMMHC.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • 384-well microplates.

  • Plate reader capable of measuring FRET.

Procedure:

  • Prepare a solution containing 10 nM Cerulean-Runt domain and 10 nM Venus-CBFβ-SMMHC in assay buffer.

  • Dispense the protein solution into the wells of a 384-well microplate.

  • Add test compounds at varying concentrations to the wells. Include a DMSO-only control.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

  • Measure the FRET signal by exciting the Cerulean donor fluorophore (e.g., at 433 nm) and measuring the emission of both the Cerulean (e.g., at 475 nm) and the Venus acceptor fluorophore (e.g., at 528 nm).

  • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

  • Plot the FRET ratio as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Leukemia cell lines (e.g., ME-1) and normal control cells.

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the DMSO control and plot the results against compound concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

This technique is used to determine if two proteins interact in a cellular context.

Materials:

  • ME-1 cells.

  • Cell lysis buffer.

  • Antibody against RUNX1.

  • Protein A/G agarose beads.

  • Wash buffer.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against CBFβ-SMMHC and RUNX1 for Western blotting.

Procedure:

  • Lyse the cells to release the proteins.

  • Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

  • Add the anti-RUNX1 antibody to the lysate and incubate to form immune complexes.

  • Add protein A/G agarose beads to capture the immune complexes.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

Mandatory Visualizations

Signaling_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention CBFb_SMMHC CBFβ-SMMHC (Oncogenic Fusion Protein) RUNX1 RUNX1 CBFb_SMMHC->RUNX1 Sequesters MYC_Enhancers MYC Distal Enhancers RUNX1->MYC_Enhancers Reduced binding MYC_Gene MYC Gene MYC_Enhancers->MYC_Gene Upregulation Apoptosis_Inhibition Inhibition of Apoptosis MYC_Gene->Apoptosis_Inhibition Leukemic_Growth Leukemic Cell Growth and Proliferation MYC_Gene->Leukemic_Growth AI_10_49 AI-10-49 AI_10_49->CBFb_SMMHC Inhibits Interaction

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis FRET FRET Assay (Protein-Protein Interaction) MTT MTT Assay (Cell Viability) FRET->MTT Identifies potent inhibitors CoIP Co-Immunoprecipitation (Cellular Interaction) MTT->CoIP Confirms cellular activity Mouse_Model inv(16) AML Mouse Model CoIP->Mouse_Model Validates lead compound Treatment Treatment with AI-10-49 vs. Vehicle Control Mouse_Model->Treatment Survival_Analysis Kaplan-Meier Survival Analysis Treatment->Survival_Analysis

References

Independent Verification of AI-4-57's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action of AI-4-57

Performance Comparison of CBFβ-RUNX1 Inhibitors

CompoundTarget InteractionAssay TypeIC50 Value (μM)Reference
This compound CBFβ-SMMHC-RUNX1FRET22
AI-10-47CBFβ-RUNXFRET3.2[2]
AI-10-104CBFβ-RUNXFRET1.25
AI-10-49CBFβ-SMMHC-RUNX1FRET0.26[2]
Ro5-3335RUNX1-CBFβCellular (ME-1)1.1[3][4]
Cellular (REH)17.3[3][4]
Cellular (Kasumi-1)21.7[3][4]
NSC 140873RUNX1-CBFβNot specifiedUnstable, converts to Ro5-3335[2][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.

Fluorescence Resonance Energy Transfer (FRET) Assay

This assay quantitatively measures the inhibition of the CBFβ-RUNX1 interaction.

Principle: The assay utilizes fusion proteins of CBFβ with a FRET acceptor fluorophore (e.g., Venus) and the RUNX1 Runt domain with a FRET donor fluorophore (e.g., Cerulean). When the two proteins interact, the fluorophores are brought into close proximity, allowing for FRET to occur. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

Protocol:

  • Protein Expression and Purification: Express and purify recombinant Venus-CBFβ and Cerulean-Runt domain fusion proteins.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

  • Assay Plate Setup: In a 384-well plate, add a fixed concentration of Venus-CBFβ and Cerulean-Runt domain to the assay buffer.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • FRET Measurement: Measure the fluorescence emission of both the donor (e.g., at 475 nm) and the acceptor (e.g., at 530 nm) using a plate reader with appropriate filter sets.

  • Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Plot the FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to verify the disruption of the endogenous CBFβ-RUNX1 interaction within a cellular context.

Principle: An antibody specific to one of the interacting partners (e.g., RUNX1) is used to pull down the protein from a cell lysate. If the binding partner (CBFβ) is associated with the target protein, it will also be pulled down. The presence of the co-immunoprecipitated protein is then detected by Western blotting.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., ME-1, a human leukemia cell line with the inv(16) translocation) and treat with the test compound or DMSO control for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G-agarose beads.

    • Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C.

    • Add protein A/G-agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against both RUNX1 and CBFβ.

    • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

  • Analysis: Compare the amount of co-immunoprecipitated CBFβ in the compound-treated samples to the DMSO control to assess the inhibitory effect.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway and experimental workflows described in this guide.

Signaling Pathway of CBFβ-RUNX1 Inhibition cluster_0 Normal State cluster_1 Inhibited State CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binds to DNA DNA RUNX1->DNA Binds to Gene Target Gene Transcription DNA->Gene Activates CBFb_inhibited CBFβ RUNX1_inactive RUNX1 CBFb_inhibited->RUNX1_inactive Interaction Inhibited AI457 This compound AI457->CBFb_inhibited Allosteric Binding DNA_inactive DNA RUNX1_inactive->DNA_inactive Binding Prevented Gene_inactive Transcription Blocked DNA_inactive->Gene_inactive FRET Assay Workflow start Start proteins Purified Venus-CBFβ and Cerulean-Runt Domain start->proteins plate Add proteins and serially diluted compounds to plate proteins->plate incubate Incubate at RT plate->incubate read Measure Donor and Acceptor Fluorescence incubate->read analyze Calculate FRET Ratio and Determine IC50 read->analyze end End analyze->end Co-Immunoprecipitation Workflow start Start cells Culture and treat cells with inhibitor start->cells lyse Cell Lysis cells->lyse ip Immunoprecipitate RUNX1 with specific antibody lyse->ip wash Wash beads to remove non-specific binding ip->wash elute Elute protein complexes wash->elute wb Western Blot for RUNX1 and CBFβ elute->wb analyze Analyze co-precipitated CBFβ wb->analyze end End analyze->end

References

A Comparative Guide to the Efficacy of AI-4-57 in Modulating the CBFβ-SMMHC/RUNX1 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Efficacy Comparison

CompoundTargetIn Vitro IC50 (µM)Cell LineIn Vivo ModelIn Vivo Efficacy
AI-4-57 CBFβ-SMMHC/RUNX122[1]-MouseShort half-life (37 min)[2]
AI-10-49 CBFβ-SMMHC/RUNX10.26[1][3][4]ME-1 (inv(16))Mouse model of inv(16) AMLSignificantly delayed leukemia progression (median latency of 61 days vs. 33.5 days for vehicle)[1][5][6]
Ro5-3335 CBFβ/RUNX11.1[7][8]CBF leukemia cell linesMouse CBFB-MYH11 leukemia modelReduced leukemia burden[8][9]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to ensure reproducibility and aid in the design of future studies.

In Vitro Efficacy Assessment: Fluorescence Resonance Energy Transfer (FRET) Assay

The inhibitory activity of the compounds on the CBFβ-SMMHC/RUNX1 interaction was quantified using a Fluorescence Resonance Energy Transfer (FRET) assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Cerulean-fused Runt domain of RUNX1 (Donor fluorophore)

  • Venus-fused CBFβ-SMMHC (Acceptor fluorophore)

  • Assay buffer

  • Microplate reader capable of FRET measurements

Procedure:

  • Add varying concentrations of the test compounds to the wells of a microplate.

  • Add the reaction mixture to the wells containing the test compounds.

  • Incubate the plate at room temperature for a specified period.

  • Calculate the ratio of acceptor to donor emission.

In Vivo Efficacy Assessment: Murine Leukemia Model

The in vivo efficacy of the inhibitors was evaluated in a mouse model of inv(16) AML.

Objective: To assess the ability of the test compounds to delay leukemia progression.

Animal Model: Cbfb+/MYH11:Ras+/G12D knock-in mice, which develop AML.[1][5]

Procedure:

  • Transplant leukemic cells from the Cbfb+/MYH11:Ras+/G12D mice into recipient mice.[1][5]

  • Allow 5 days for the engraftment of the leukemic cells.[5]

  • Monitor the mice for signs of leukemia and record their survival.

  • Analyze the data using Kaplan-Meier survival curves to determine the median latency of leukemia.[5]

Mandatory Visualization

Signaling Pathway of CBFβ-SMMHC in AML

The diagram below illustrates the mechanism by which the CBFβ-SMMHC fusion protein disrupts normal RUNX1 function, leading to the deregulation of target genes and promoting leukemogenesis.

CBF_SMMHC_Pathway cluster_normal Normal Hematopoiesis cluster_leukemia inv(16) AML CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binds to DNA Target Gene Promoters (e.g., MYC) RUNX1->DNA Binds to Transcription Normal Gene Expression DNA->Transcription CBFb_SMMHC CBFβ-SMMHC (Fusion Protein) RUNX1_leu RUNX1 CBFb_SMMHC->RUNX1_leu Outcompetes CBFβ for binding DNA_leu Target Gene Promoters (e.g., MYC) RUNX1_leu->DNA_leu Altered Binding Deregulated_Transcription Deregulated Gene Expression & Leukemogenesis DNA_leu->Deregulated_Transcription AI457 This compound AI457->CBFb_SMMHC Inhibits

Caption: CBFβ-SMMHC pathway in AML.

Experimental Workflow for Inhibitor Screening

The following workflow outlines the key steps involved in the screening and validation of inhibitors targeting the CBFβ-SMMHC/RUNX1 interaction.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation HTS High-Throughput Screening (e.g., FRET assay) Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID Lead_Opt Lead Optimization (e.g., AI-10-49) Hit_ID->Lead_Opt Animal_Model Leukemia Mouse Model Lead_Opt->Animal_Model Efficacy_Testing Efficacy & Toxicity Testing Animal_Model->Efficacy_Testing PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Testing->PK_PD Preclinical Preclinical Candidate Selection PK_PD->Preclinical

Caption: Inhibitor screening workflow.

References

AI-4-57 as a Chemical Probe for the CBFβ-RUNX1 Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation

Table 1: In Vitro Potency of AI-4-57 and its Analogs
CompoundTarget ComplexAssayIC50Reference
This compound CBFβ-SMMHC-RUNX1FRET22 µM[1]
AI-10-49 CBFβ-SMMHC-RUNX1FRET0.26 µM[2]
AI-4-88 (Inactive Control)CBFβ-SMMHC-RUNX1FRETInactive[1]
Ro5-3335 RUNX1-CBFβ--[3][4][5][6]
Table 2: Cellular Activity of Key CBFβ-RUNX1 Inhibitors
CompoundCell LineAssayEffectIC50 / ConcentrationReference
AI-10-49 ME-1 (inv(16) AML)MTT AssayGrowth Inhibition0.6 µM[1]
AI-10-49 Normal Human Bone Marrow CellsMTT AssayNegligible Activity> 25 µM[1]
Ro5-3335 ME-1 (inv(16) AML)Cell ViabilityGrowth Inhibition1.1 µM[6]
Ro5-3335 Kasumi-1 (t(8;21) AML)Cell ViabilityGrowth Inhibition21.7 µM[6]
Ro5-3335 REH (ALL)Cell ViabilityGrowth Inhibition17.3 µM[6]
AI-4-88 (Inactive Control)VariousCell ViabilityMinimal Effect-[7][8]

Experimental Protocols

FRET-Based Protein-Protein Interaction Assay

This assay quantitatively measures the ability of a compound to inhibit the interaction between CBFβ (or CBFβ-SMMHC) and the RUNX1 Runt domain.

Principle: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In this assay, the CBFβ protein is fused to a donor fluorophore (e.g., Venus) and the RUNX1 Runt domain to an acceptor fluorophore. When the two proteins interact, the fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. Inhibitors of the interaction will disrupt FRET, leading to a measurable change in the fluorescence emission spectrum.

Protocol Outline:

  • Protein Expression and Purification: Recombinant Venus-tagged CBFβ (or CBFβ-SMMHC) and acceptor-tagged RUNX1 Runt domain are expressed and purified.

  • Assay Setup: The assay is typically performed in a 384-well plate format. Each well contains a fixed concentration of the donor- and acceptor-labeled proteins in an appropriate assay buffer.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Fluorescence Reading: The fluorescence emission is measured using a plate reader. The ratio of acceptor to donor emission is calculated.

  • Data Analysis: The IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Saturation Transfer Difference (STD) NMR Spectroscopy

This NMR technique is used to confirm the direct binding of a small molecule to a protein and to identify the parts of the molecule involved in the interaction.

Principle: STD NMR relies on the transfer of saturation from a protein to a binding ligand. The protein is selectively saturated with radiofrequency pulses. If a small molecule binds to the protein, this saturation is transferred to the ligand. The difference between a spectrum with on-resonance saturation of the protein and a spectrum with off-resonance saturation reveals the signals of the binding ligand.

Protocol Outline:

  • NMR Data Acquisition:

    • A standard 1D proton NMR spectrum of the mixture is acquired as a reference.

    • An STD NMR experiment is performed. This involves acquiring two spectra in an interleaved manner: one with selective saturation of protein resonances (on-resonance) and one with saturation at a frequency where no protein or ligand signals are present (off-resonance).

  • Data Processing: The on-resonance spectrum is subtracted from the off-resonance spectrum to generate the STD spectrum.

  • Analysis: Signals that appear in the STD spectrum belong to the ligand that binds to the protein. The relative intensities of the signals in the STD spectrum can provide information about which parts of the ligand are in closest contact with the protein.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Protocol Outline:

  • Cell Plating: Cells are seeded in an opaque-walled multiwell plate and incubated to allow for attachment and growth.

  • Reagent Preparation: The CellTiter-Glo® Reagent is prepared according to the manufacturer's instructions.

  • Assay Procedure:

    • The plate and its contents are equilibrated to room temperature.

    • A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.

    • The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence is recorded using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. The results are typically normalized to the DMSO-treated control wells to determine the percentage of cell viability.

Mandatory Visualization

G cluster_0 Normal Hematopoiesis cluster_1 Leukemogenesis (inv(16) AML) cluster_2 Therapeutic Intervention CBFbeta CBFβ RUNX1 RUNX1 CBFbeta->RUNX1 enhances DNA binding DNA DNA RUNX1->DNA binds to TargetGenes Target Gene Expression DNA->TargetGenes regulates Differentiation Normal Hematopoietic Differentiation TargetGenes->Differentiation CBFbeta_SMMHC CBFβ-SMMHC RUNX1_2 RUNX1 CBFbeta_SMMHC->RUNX1_2 outcompetes CBFβ for binding Deregulated_Expression Deregulated Gene Expression RUNX1_2->Deregulated_Expression deregulates Leukemia Leukemia Progression Deregulated_Expression->Leukemia AI457 This compound / AI-10-49 AI457->CBFbeta_SMMHC inhibits binding to RUNX1 Restored_Expression Restored Gene Expression AI457->Restored_Expression leads to Apoptosis Apoptosis of Leukemic Cells Restored_Expression->Apoptosis G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation FRET FRET Assay IC50 Determine IC50 FRET->IC50 STD_NMR STD NMR Binding Confirm Direct Binding STD_NMR->Binding Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) IC50->Cell_Viability Guide Dose Selection Cell_Growth Assess Effect on Cell Proliferation Cell_Viability->Cell_Growth Co_IP Co-Immunoprecipitation Target_Engagement Confirm Target Engagement in Cells Co_IP->Target_Engagement Mouse_Model Leukemia Mouse Model Target_Engagement->Mouse_Model Justify In Vivo Studies Efficacy Evaluate In Vivo Efficacy Mouse_Model->Efficacy

References

Unveiling a New Frontier in AML Therapy: A Comparative Analysis of AI-4-57 and Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Executive Summary

Data Presentation: AI-4-57 vs. Standard Chemotherapy

Table 1: In Vitro Efficacy against AML Cells

ParameterAI-10-49CytarabineDaunorubicin
Cell Line ME-1 (inv(16) AML)HL-60, KG-1, THP-1 (AML)THP-1, U937 (AML)
IC50 0.6 µM[1][2]14.24 µM (HL-60), 18.21 µM (KG-1), 23.2 µM (THP-1)[3]~0.4 µM (in some primary AML cells)[4]
Selectivity High for inv(16) cells; IC50 > 25 µM in normal human bone marrow cells[1][5]Non-selectiveNon-selective

Table 2: In Vivo Efficacy in AML Mouse Models

ParameterAI-10-49Standard Chemotherapy (7+3)
Animal Model Mouse model of inv(16) AML[1]Not directly comparable in the same preclinical model
Primary Outcome Significant delay in leukemia progression[1][5]Not applicable
Median Survival 61 days (AI-10-49) vs. 33.5 days (vehicle)[1][5]Not applicable

Table 3: Clinical Outcomes in AML Patients (inv(16) Subtype)

ParameterThis compound/AI-10-49Standard Chemotherapy (7+3)
Clinical Status PreclinicalStandard of Care
Complete Remission (CR) Rate Not applicable~45-50% in some studies[6]
Overall Survival (OS) Not applicableVaries significantly with age and other factors

Mechanism of Action

This compound: A Targeted Approach

dot

AI-4-57_Mechanism_of_Action cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML cluster_2 Treatment with this compound CBFb CBFβ RUNX1_n RUNX1 CBFb->RUNX1_n binds DNA_n Target Genes RUNX1_n->DNA_n binds Transcription_n Normal Gene Expression DNA_n->Transcription_n leads to CBFb_SMMHC CBFβ-SMMHC (Fusion Protein) RUNX1_a RUNX1 CBFb_SMMHC->RUNX1_a sequesters DNA_a Target Genes RUNX1_a->DNA_a impaired binding Transcription_a Aberrant Gene Expression DNA_a->Transcription_a leads to Transcription_t Restored Gene Expression DNA_a->Transcription_t leads to AI457 This compound CBFb_SMMHC_t CBFβ-SMMHC AI457->CBFb_SMMHC_t inhibits RUNX1_t RUNX1 CBFb_SMMHC_t->RUNX1_t interaction blocked RUNX1_t->DNA_a binding restored

Standard Chemotherapy: A Cytotoxic Approach

The "7 + 3" regimen combines cytarabine and an anthracycline (e.g., daunorubicin). Cytarabine, a pyrimidine analog, incorporates into DNA and inhibits DNA polymerase, primarily affecting rapidly dividing cells. Daunorubicin intercalates into DNA, inhibiting topoisomerase II and generating free radicals, which leads to DNA damage and cell death. This combination is cytotoxic to all rapidly proliferating cells, leading to the common side effects associated with chemotherapy.

dot

Standard_Chemotherapy_Mechanism cluster_0 Cancer Cell Cytarabine Cytarabine DNA_Replication DNA Replication Cytarabine->DNA_Replication inhibits Daunorubicin Daunorubicin Daunorubicin->DNA_Replication inhibits Cell_Division Cell Division DNA_Replication->Cell_Division blocked Apoptosis Apoptosis Cell_Division->Apoptosis leads to Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis FRET FRET Assay (Protein Interaction) IC50_determination IC50 Determination FRET->IC50_determination NMR HSQC NMR (Target Engagement) NMR->IC50_determination MTT MTT Assay (Cell Viability) MTT->IC50_determination Xenograft AML Xenograft Model IC50_determination->Xenograft Lead Compound Selection Treatment Compound Administration Xenograft->Treatment Monitoring Disease Progression Monitoring Treatment->Monitoring Survival_Analysis Survival Analysis Monitoring->Survival_Analysis

References

Head-to-Head Comparison of AI-4-57 and AI-10-47: Potency, Pharmacokinetics, and Cellular Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Development

Executive Summary

Data Presentation: Quantitative Comparison

Table 1: Biochemical Potency

CompoundTargetAssayIC50
AI-4-57CBFβ-SMMHC/RUNX1FRET22 µM[2][3]
AI-10-47CBFβ/RUNX1FRET3.2 µM[4]

Table 2: Pharmacokinetic Properties

CompoundParameterSpeciesValue
This compoundHalf-life (t½)Mouse37 min[5]
AI-10-47Metabolic StabilityLiver MicrosomesReduced metabolic liability compared to this compound[5]

Table 3: Cellular Activity

CompoundCell LineAssayObservation
This compoundLeukemia Cell LinesGrowth InhibitionVery weak activity[6]
AI-10-47SEM cellsCo-immunoprecipitationWeakly reduced CBFβ binding to RUNX1 at 10 µM[4]
AI-10-47ME-1, TUR, M0-91, THP-1, U937Growth InhibitionSignificantly inhibits cell growth[4]

Signaling Pathway and Mechanism of Action

cluster_0 Normal Hematopoiesis cluster_1 inv(16) AML CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binding DNA Target Genes RUNX1->DNA Transcription Regulation Differentiation Normal Differentiation DNA->Differentiation CBFb_SMMHC CBFβ-SMMHC RUNX1_2 RUNX1 CBFb_SMMHC->RUNX1_2 Sequestration Leukemia Leukemogenesis RUNX1_2->Leukemia Blocked Differentiation Inhibitor This compound / AI-10-47 Inhibitor->CBFb_SMMHC Binding & Inhibition

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

This assay quantitatively measures the inhibition of the CBFβ/RUNX1 interaction.

Methodology:

  • Protein Expression and Purification: Recombinant Cerulean-Runt domain and Venus-CBFβ fusion proteins are expressed and purified.

  • Assay Preparation: The assay is performed in a 96-well plate format. Each well contains a final concentration of 100 nM Cerulean-Runt domain and 100 nM Venus-CBFβ in an appropriate assay buffer.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • FRET Measurement: The fluorescence emission is measured at 474 nm (Cerulean emission) and 525 nm (Venus emission) with an excitation wavelength of 433 nm.

  • Data Analysis: The ratio of emission at 525 nm to 474 nm is calculated. The data is then plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

start Start protein_prep Prepare Cerulean-Runt and Venus-CBFβ start->protein_prep plate_setup Add proteins to 96-well plate protein_prep->plate_setup add_compound Add this compound/AI-10-47 (various concentrations) plate_setup->add_compound incubation Incubate add_compound->incubation measure_fret Measure FRET signal (Ex: 433nm, Em: 474nm, 525nm) incubation->measure_fret analyze Calculate Emission Ratio and Determine IC50 measure_fret->analyze end End analyze->end

Workflow for the FRET-based inhibition assay.

Co-immunoprecipitation (Co-IP) Assay

This assay is used to assess the disruption of the endogenous CBFβ/RUNX1 interaction within a cellular context.

Methodology:

  • Cell Lysis: After treatment, cells are harvested and lysed in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA) to extract cellular proteins.[1]

  • Immunoprecipitation: RUNX1 is immunoprecipitated from the cell lysates using an anti-RUNX1 antibody and Protein A agarose beads. The lysates are incubated with the antibody and beads for 5 hours with rotation.[1]

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against CBFβ and RUNX1 to detect the co-immunoprecipitated proteins.

  • Analysis: The amount of CBFβ that is pulled down with RUNX1 is compared between the DMSO and inhibitor-treated samples to determine the extent of interaction disruption.

start Start cell_culture Culture and treat SEM cells with inhibitor start->cell_culture lysis Lyse cells to extract proteins cell_culture->lysis immunoprecipitation Immunoprecipitate RUNX1 with anti-RUNX1 antibody lysis->immunoprecipitation wash Wash beads to remove unbound proteins immunoprecipitation->wash elution Elute protein complexes wash->elution western_blot Perform Western Blot for CBFβ and RUNX1 elution->western_blot analysis Analyze CBFβ levels western_blot->analysis end End analysis->end

Workflow for the Co-immunoprecipitation assay.

Conclusion

References

Safety Operating Guide

Proper Disposal of AI-4-57: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Key Data for AI-4-57

PropertyValue
Molecular Formula C₁₃H₁₂ClN₃O
Molecular Weight 261.71 g/mol
CAS Number 63053-14-5 (free base)
Solubility Soluble in DMSO
Storage 0°C (short term), -20°C (long term)

Experimental Protocols for Safe Disposal

1. Personal Protective Equipment (PPE):

2. Waste Segregation and Collection:

  • Ensure the container is sealed to prevent the release of any dust or residue.

  • Label the container clearly with "Hazardous Waste" and the name of the chemical.

5. Arranging for Professional Disposal:

  • All chemical waste must be disposed of through a licensed hazardous waste disposal company.[3]

  • Contact your institution's EHS office to schedule a pickup for your properly labeled and sealed hazardous waste containers.

  • Follow all institutional procedures for waste manifest documentation.

Disposal Workflow

AI457_Disposal_Workflow start Start: Handling this compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (e.g., tips, gloves) segregate->solid_waste liquid_waste Liquid Waste (in DMSO) segregate->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid no_drain Do NOT Dispose Down Drain liquid_waste->no_drain ehs_contact Contact EHS for Pickup collect_solid->ehs_contact collect_liquid Collect in Labeled Liquid Waste Container collect_liquid->ehs_contact no_drain->collect_liquid professional_disposal Professional Disposal by Licensed Vendor ehs_contact->professional_disposal end End: Disposal Complete professional_disposal->end

References

Essential Safety and Handling Guidelines for AI-4-57

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Information

Physicochemical and Storage Data
PropertyValueSource
Molecular Formula C₁₃H₁₂ClN₃O[3]
Molecular Weight 261.71 g/mol [3]
CAS Number 63053-14-5 (free base)[3]
Storage Conditions Short term: 0°C; Long term: -20°C, desiccated[3]
Solubility DMSO[3]
Purity >98% by HPLC[3]
IC₅₀ 22 µM for CBFβ-SMMHC-RUNX1 interaction[1][2][4]

Personal Protective Equipment (PPE)

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A lab coat is required.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a properly fitted respirator is recommended to prevent inhalation of airborne particles.

Operational and Disposal Plans

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment a Retrieve AI-4-57 from -20°C storage b Equilibrate to room temperature a->b c Weigh solid compound in a chemical fume hood b->c d Dissolve in DMSO to desired stock concentration c->d e Prepare working solutions by diluting stock d->e f Perform experiment (e.g., cell culture treatment) e->f g Decontaminate work surfaces f->g h Segregate waste g->h

Caption: Standard laboratory workflow for the preparation and use of this compound.
Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

disposal_plan cluster_waste_streams Waste Segregation cluster_containment Containment cluster_disposal Final Disposal solid_waste Solid Waste (e.g., contaminated gloves, tubes) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (e.g., unused solutions, cell media) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal_vendor Arrange for pickup by certified chemical waste vendor solid_container->disposal_vendor liquid_container->disposal_vendor

Caption: Waste disposal plan for materials contaminated with this compound.

Experimental Protocols

  • In a certified chemical fume hood, weigh the desired amount of the solid compound.

  • Vortex the solution until the compound is fully dissolved.

  • Store the stock solution at -20°C or -80°C for long-term use.

This compound Signaling Pathway

signaling_pathway cluster_normal Normal Hematopoiesis cluster_leukemia inv(16) AML cluster_intervention Intervention with this compound CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 binds & stabilizes DNA DNA RUNX1->DNA binds to TargetGenes Target Gene Expression DNA->TargetGenes regulates CBFb_SMMHC CBFβ-SMMHC Fusion Protein RUNX1_L RUNX1 CBFb_SMMHC->RUNX1_L outcompetes CBFβ for binding DNA_L DNA RUNX1_L->DNA_L binds to DeregulatedGenes Deregulated Gene Expression & Leukemia DNA_L->DeregulatedGenes deregulates AI457 This compound CBFb_SMMHC_I CBFβ-SMMHC AI457->CBFb_SMMHC_I inhibits binding to RUNX1 RUNX1_I RUNX1

Caption: Mechanism of action of this compound in inhibiting the oncogenic CBFβ-SMMHC/RUNX1 interaction.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AI-4-57
Reactant of Route 2
Reactant of Route 2
AI-4-57

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.